Product packaging for 4H-[1,3]dioxino[4,5-b]pyridine(Cat. No.:CAS No. 158537-79-2)

4H-[1,3]dioxino[4,5-b]pyridine

Cat. No.: B117346
CAS No.: 158537-79-2
M. Wt: 137.14 g/mol
InChI Key: GMCAUOODURIFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4H-[1,3]dioxino[4,5-b]pyridine is a fused heterocyclic compound featuring a dioxine ring annelated with a pyridine ring. This structure is of significant interest in medicinal and organic chemistry as a valuable scaffold for the development of novel bioactive molecules. While direct biological data is limited, research on closely analogous structures demonstrates their potential. For instance, chromenopyridine derivatives (a related fused ring system) have been identified as potent readthrough-inducing compounds, showing promise for treating genetic disorders like Hurler syndrome by restoring the function of prematurely terminated proteins . Similarly, the imidazo[4,5-b]pyridine scaffold is widely investigated for its diverse biological properties, including potential as a kinase inhibitor in anticancer research and as an agent with antimicrobial features . The [1,3]dioxino[4,5-c]pyridine core is also utilized in the synthesis of novel phosphonium salts that have demonstrated high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus . This collective evidence highlights the research value of this chemical class in exploratory drug discovery and the synthesis of more complex therapeutic candidates. Researchers may utilize this compound as a key intermediate or precursor for further structural elaboration. Handle with appropriate care and refer to the Safety Data Sheet (SDS) before use. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO2 B117346 4H-[1,3]dioxino[4,5-b]pyridine CAS No. 158537-79-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-[1,3]dioxino[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-2-6-4-9-5-10-7(6)8-3-1/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCAUOODURIFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N=CC=C2)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602078
Record name 2H,4H-[1,3]Dioxino[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158537-79-2
Record name 2H,4H-[1,3]Dioxino[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide on Dioxinopyridines: Focus on theDioxino[2,3-b]pyridine Scaffold

Technical Guide on Dioxinopyridines: Focus on the[1][2]Dioxino[2,3-b]pyridine Scaffold

Disclaimer: Extensive literature searches for the specific compound 4H-dioxino[4,5-b]pyridine did not yield significant scientific data, including its physical and chemical properties, experimental protocols, or biological activities. This suggests that the compound is either not well-characterized, is known by a different name, or is not a common subject of scientific investigation.

As a comprehensive alternative, this guide provides an in-depth overview of the closely related and more extensively studied isomer, [1][2]dioxino[2,3-b]pyridine , and its derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to the[1][2]Dioxino[2,3-b]pyridine Core

The[1][2]dioxino[2,3-b]pyridine scaffold is a heterocyclic compound where a 1,4-dioxin ring is fused to a pyridine ring. This core structure is of interest in medicinal chemistry due to the established biological activities of related heterocyclic systems. Derivatives of this scaffold are synthesized to explore their potential as therapeutic agents. This guide will focus on the synthesis and properties of the 2,3-dihydro derivatives of this system.

Physical and Chemical Properties

Quantitative data for derivatives of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core have been reported. The following table summarizes key computed physical and chemical properties for the parent compound and a brominated analog.

Property2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine7-Bromo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine
Molecular Formula C₇H₇NO₂C₇H₆BrNO₂[2]
Molecular Weight 137.14 g/mol [3]216.03 g/mol [2]
Monoisotopic Mass 137.047678466 Da[3]214.95819 Da[2]
XLogP3 0.9[3]1.6[2]
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 33
Rotatable Bond Count 00
Topological Polar Surface Area 31.4 Ų[3]31.4 Ų[2]
Boiling Point (Predicted) Not Available272.5°C at 760 mmHg[4]
Density (Predicted) Not Available1.690 g/cm³[4]

Synthesis and Experimental Protocols

The synthesis of 2-substituted-2,3-dihydro-[1][2]dioxino[2,3-b]pyridines has been described. A versatile approach involves a Smiles rearrangement starting from readily available reagents.[1][5]

General Synthetic Protocol via Smiles Rearrangement

A common synthetic route starts from 2-nitro-3-oxiranylmethoxypyridine. The reaction conditions can be varied to influence the product distribution.[5]

Step 1: Preparation of the Precursor The synthesis typically begins with the nucleophilic substitution of a dihalo-pyridine with a suitable diol, or by reaction of a hydroxypyridine with an epoxide-containing side chain.

Step 2: Intramolecular Cyclization (Smiles Rearrangement) The key step is an intramolecular nucleophilic aromatic substitution (SNAAr), often facilitated by a base. The reaction proceeds via a Meisenheimer complex. The choice of base and solvent is critical in directing the regioselectivity of the cyclization.

A representative synthesis for a related benzodioxin structure, which can be adapted, involves the alkylation of a dihydroxy precursor with 1,2-dibromoethane in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF), followed by refluxing for several hours.[6]

Example Experimental Procedure (Adapted for Dioxinopyridine Synthesis):

  • To a solution of 3-hydroxypyridin-2-one in an appropriate solvent (e.g., hexamethylphosphorous triamide), sodium hydride is added portion-wise at room temperature under an inert atmosphere.[7]

  • After stirring for a designated period to ensure deprotonation, 1,2-dibromoethane is added.[7]

  • The reaction mixture is heated to facilitate the cyclization reaction.[7]

  • Upon completion, the reaction is quenched, and the product is extracted using a suitable organic solvent.

  • Purification is typically achieved by column chromatography to yield the desired[1][2]dioxino[2,3-b]pyridine derivative.[7]

Mandatory Visualizations

Synthetic Workflow for[1][2]Dioxino[2,3-b]pyridines

The following diagram illustrates a generalized synthetic pathway for the formation of the[1][2]dioxino[2,3-b]pyridine ring system.

Synthesis_Workflowcluster_startStarting Materialscluster_reactionReaction Conditionscluster_productProduct3-Hydroxy-2-pyridone3-Hydroxy-2-pyridoneBase_SolventBase (e.g., NaH)in Solvent (e.g., HMPA)3-Hydroxy-2-pyridone->Base_SolventDeprotonation1,2-Dibromoethane1,2-DibromoethaneDioxinopyridine[1,4]Dioxino[2,3-b]pyridineBase_Solvent->DioxinopyridineCyclization

Caption: Generalized synthesis of[1][2]dioxino[2,3-b]pyridines.

Note on Biological Activity: The provided search results did not contain sufficient information on the biological activities or signaling pathways associated with the[1][2]dioxino[2,3-b]pyridine scaffold to generate the requested diagrams. Further experimental investigation would be required to elucidate these aspects.

An Introduction to Dioxinopyridine Scaffolds for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on a Novel Heterocyclic Core

Disclaimer: Initial research indicates a significant scarcity of publicly available scientific literature and data pertaining to the specific 4H-dioxino[4,5-b]pyridine scaffold. Therefore, this guide will focus on the closely related and more documented [1][2]dioxino[2,3-b]pyridine and [1][3]dioxino[4,5-c]pyridine cores to provide a relevant and informative overview of dioxinopyridine systems. The information presented herein is based on the available research for these related scaffolds and is intended to serve as a foundational guide for researchers and drug development professionals.

Introduction to Dioxinopyridine Scaffolds

Dioxinopyridines are a class of heterocyclic compounds characterized by a pyridine ring fused to a dioxino or dioxine ring. The arrangement of the heteroatoms and the fusion pattern of the rings give rise to various isomers, each with distinct chemical properties and potential for biological activity. While the broader class of pyridine-containing heterocycles is well-established in medicinal chemistry, the specific sub-class of dioxinopyridines represents a less explored area with potential for novel drug discovery.

The fusion of a dioxino ring to the pyridine core introduces unique structural and electronic features. The oxygen atoms in the dioxino ring can influence the molecule's polarity, hydrogen bonding capacity, and overall conformation, which in turn can modulate its interaction with biological targets.

Synthesis of Dioxinopyridine Scaffolds

The synthesis of dioxinopyridine scaffolds often involves the construction of the dioxin ring onto a pre-existing pyridine derivative. Key synthetic strategies for related dioxinopyridine systems are outlined below.

2.1 Synthesis of 2,3-dihydro[1][2]dioxino[2,3-b]pyridines

One reported approach to the synthesis of 2,3-dihydro[1][2]dioxino[2,3-b]pyridines involves a Smiles rearrangement.[1] This method offers a versatile route to 2-substituted derivatives from readily available starting materials. The general workflow for this synthesis is depicted below.

G cluster_0 Synthesis of 2,3-dihydro[1,4]dioxino[2,3-b]pyridines A 2-Nitro-3-hydroxypyridine B 2-Nitro-3-(oxiran-2-ylmethoxy)pyridine A->B Reaction with Epichlorohydrin C Intermediate Alkoxide B->C Ring Opening D Smiles Rearrangement C->D Intramolecular Cyclization E 2-Substituted-2,3-dihydro- [1,4]dioxino[2,3-b]pyridine D->E Final Product

Figure 1: Generalized workflow for the synthesis of 2-substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridines via a Smiles rearrangement.

2.2 Synthesis of 2,2,8-Trimethyl-4H-[1][3]dioxino[4,5-c]pyridin-5-amine

The synthesis of this particular isomer can be achieved through the cyclization of pyridoxine derivatives.[4] A representative synthetic pathway is described below.

G cluster_1 Synthesis of a [1,3]dioxino[4,5-c]pyridine Derivative Start Pyridoxine Hydrochloride Cyclization Cyclization in Acetone with Sulfuric Acid Start->Cyclization Methanol_Deriv (2,2,8-trimethyl-4H-[1,3]dioxino [4,5-c]pyridin-5-yl)methanol Cyclization->Methanol_Deriv Halogenation Halogenation with Thionyl Chloride Methanol_Deriv->Halogenation Chloro_Deriv 5-(chloromethyl)-2,2,8-trimethyl- 4H-[1,3]dioxino[4,5-c]pyridine Halogenation->Chloro_Deriv Amination Amination Chloro_Deriv->Amination Final_Product 2,2,8-Trimethyl-4H-[1,3]dioxino [4,5-c]pyridin-5-amine Amination->Final_Product

Figure 2: Synthetic pathway for 2,2,8-trimethyl-4H-[1][3]dioxino[4,5-c]pyridin-5-amine from pyridoxine hydrochloride.

Physicochemical Properties

The physicochemical properties of dioxinopyridine derivatives are influenced by the substitution pattern on both the pyridine and dioxin rings. A summary of computed properties for a representative[1][3]dioxino[4,5-c]pyridine derivative is provided in the table below.

PropertyValueReference
IUPAC Name 2,2,8-trimethyl-4H-[1][3]dioxino[4,5-c]pyridin-5-amine[4]
CAS Number 1626-12-6[4]
Molecular Formula C10H14N2O2[4]
Molecular Weight 194.23 g/mol [4]

Biological Activities and Therapeutic Potential

The biological activities of dioxinopyridine scaffolds are not extensively reported. However, related heterocyclic systems containing a pyridine ring are known to exhibit a wide range of pharmacological effects. For instance, the pyridine ring is a common feature in many approved drugs. The introduction of the dioxin moiety could lead to novel biological profiles. The 2,2,8-trimethyl-4H-[1][3]dioxino[4,5-c]pyridin-5-amine scaffold is noted as a synthetic intermediate for pharmaceuticals and bioactive molecules, suggesting its utility in drug discovery programs.[4]

Experimental Protocols

5.1 General Procedure for the Synthesis of (2,2,8-trimethyl-4H-[1][3]dioxino[4,5-c]pyridin-5-yl)methanol[4]

  • Pyridoxine hydrochloride is suspended in acetone.

  • Concentrated sulfuric acid is added dropwise at room temperature.

  • The mixture is stirred overnight to facilitate cyclization.

  • The reaction is neutralized with an aqueous solution of sodium bicarbonate.

  • The product is extracted with dichloromethane, washed, dried, and concentrated to yield the desired methanol derivative.

Note: This is a generalized protocol and specific quantities, reaction times, and purification methods would need to be optimized for any specific synthetic effort.

Future Directions

The limited exploration of the 4H-dioxino[4,5-b]pyridine scaffold and its isomers presents an opportunity for medicinal chemists and drug discovery scientists. Future work in this area could focus on:

  • Development of diverse synthetic routes: Establishing robust and scalable synthetic methodologies to access a variety of substituted dioxinopyridine derivatives.

  • Biological screening: Systematic screening of these novel compounds against a range of biological targets to identify potential therapeutic applications.

  • Structure-activity relationship (SAR) studies: Elucidation of the relationships between the chemical structure of dioxinopyridine derivatives and their biological activity to guide the design of more potent and selective compounds.

Conclusion

While the specific 4H-dioxino[4,5-b]pyridine scaffold remains largely unexplored, the broader class of dioxinopyridines represents a novel and potentially valuable area for drug discovery. The synthetic routes to related isomers have been established, providing a foundation for the synthesis of new chemical entities. Further investigation into the biological properties of these compounds is warranted to uncover their therapeutic potential. This guide serves as a starting point for researchers interested in exploring this promising area of medicinal chemistry.

References

The Dioxinopyridine Core: A Technical Guide to its Synthesis and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro[1][2]dioxino[2,3-b]pyridine core is a heterocyclic scaffold with structural similarities to the well-known 2,3-dihydro[1][2]benzodioxin ring system, a component of numerous biologically active compounds. While direct biological evaluation of dioxinopyridine derivatives is limited in publicly accessible literature, their synthesis is well-established. This technical guide provides a detailed overview of the synthetic methodologies for the dioxinopyridine core, and extrapolates its potential biological significance by examining the pharmacological activities of its benzodioxin analogue. This includes potential applications as antihypertensive and central nervous system (CNS) agents, particularly as modulators of the serotonergic system. This document aims to serve as a resource for researchers interested in exploring the therapeutic potential of this promising, yet underexplored, chemical scaffold.

Introduction

The search for novel heterocyclic scaffolds is a cornerstone of modern drug discovery. The 2,3-dihydro[1][2]dioxino[2,3-b]pyridine core represents an intriguing, yet relatively unexplored, chemical entity. Its structure, which incorporates a pyridine ring fused to a 1,4-dioxane ring, is an aza-analogue of the 2,3-dihydro[1][2]benzodioxin moiety. The benzodioxin ring is a key pharmacophore in a variety of therapeutic agents, suggesting that the dioxinopyridine core may also possess significant biological activities.[3] This guide provides a comprehensive overview of the synthesis of the dioxinopyridine core and explores its potential biological significance by drawing parallels with its more extensively studied carbocyclic counterpart.

Synthesis of the Dioxinopyridine Core

A versatile and efficient method for the synthesis of 2- and 3-substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridines has been reported by Lazar et al. (2004).[1] The synthetic strategy involves a key Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution.

General Synthetic Scheme

The synthesis typically starts from readily available 3-hydroxy-2-nitropyridine or 2-chloro-3-hydroxypyridine. The general approach involves the introduction of a side chain containing a hydroxyl group, which then undergoes intramolecular cyclization to form the dioxane ring.

G start 3-Hydroxy-2-nitropyridine or 2-Chloro-3-hydroxypyridine step1 Alkylation with epoxide-containing side chain start->step1 intermediate Pyridyl ether or alcohol intermediate step1->intermediate step2 Base-mediated intramolecular cyclization (Smiles Rearrangement) intermediate->step2 product 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine derivative step2->product G compound Dioxinopyridine Derivative receptor α-Adrenergic Receptor compound->receptor Antagonism effect Blockade of Norepinephrine Binding receptor->effect result Vasodilation and Reduced Blood Pressure effect->result G compound Dioxinopyridine Derivative receptor 5-HT1A Receptor compound->receptor transporter Serotonin Transporter (SERT) compound->transporter effect1 Modulation of Serotonergic Neurotransmission receptor->effect1 effect2 Inhibition of Serotonin Reuptake transporter->effect2 result Antidepressant Effect effect1->result effect2->result G dna_damage DNA Damage parp1 PARP1 Activation dna_damage->parp1 dna_repair DNA Repair parp1->dna_repair apoptosis Apoptosis parp1->apoptosis compound Dioxinopyridine-based PARP1 Inhibitor compound->parp1 Inhibition

References

Fused Pyridine Heterocyclic Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fused pyridine heterocyclic systems represent a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Their unique structural and electronic properties have led to their incorporation into a wide array of drugs targeting various diseases, including cancer, viral infections, and bacterial illnesses. This technical guide provides a comprehensive overview of three key fused pyridine cores: Imidazo[1,2-a]pyridines, Pyrrolo[1,2-a]pyridines, and Triazolo[1,5-a]pyrimidines, with a focus on their synthesis, biological activity, and mechanisms of action.

Imidazo[1,2-a]pyridines: Potent Anticancer Agents

Imidazo[1,2-a]pyridines have emerged as a privileged scaffold in the design of anticancer drugs due to their ability to inhibit key signaling pathways involved in tumor growth and proliferation.

Quantitative Anticancer Activity

The anticancer efficacy of various Imidazo[1,2-a]pyridine derivatives has been demonstrated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for representative compounds are summarized in the table below.

Compound IDCancer Cell LineIC50 (µM)Reference
12b Hep-2 (Laryngeal Carcinoma)11[1][2]
HepG2 (Hepatocellular Carcinoma)13[1][2]
MCF-7 (Breast Carcinoma)11[1][2]
A375 (Human Skin Cancer)11[1][2]
Compound 6 A375 (Melanoma)9.7 - 44.6[3]
WM115 (Melanoma)9.7 - 44.6[3]
HeLa (Cervical Cancer)9.7 - 44.6[3]
15d, 17e, 18c, 18h, 18i A375P (Human Melanoma)< 0.06[4]
Experimental Protocols: Synthesis of Imidazo[1,2-a]pyridine Derivatives

General Procedure for the Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines:

A common and efficient method for the synthesis of this class of compounds is the Groebke–Blackburn–Bienaymé reaction, a one-pot three-component reaction.[5]

  • Step 1: To a solution of the appropriate 2-aminopyridine (1 mmol) and aldehyde (1 mmol) in a suitable solvent such as methanol or a mixture of methanol and dichloromethane, a catalytic amount of an acid catalyst (e.g., Sc(OTf)₃) is added.

  • Step 2: The mixture is stirred at room temperature for a specified time (e.g., 45 minutes) to facilitate the formation of the imine intermediate.

  • Step 3: An isocyanide (1 mmol) is then added to the reaction mixture, and stirring is continued at room temperature for an extended period (e.g., 8 hours).

  • Step 4: Upon completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 2,3-disubstituted imidazo[1,2-a]pyridine.

Alternative Iodine-Catalyzed Synthesis:

An environmentally friendly approach utilizes iodine as a catalyst for the condensation of 2-aminopyridines with acetophenones or heteroaryl analogues.[5]

  • Step 1: A mixture of the 2-aminopyridine (1 equivalent), the corresponding ketone (1 equivalent), and a catalytic amount of iodine are reacted in a suitable medium.

  • Step 2: The reaction can be performed in a micellar medium derived from sodium dodecyl sulfate (SDS) with gentle heating, or "on-water" at room temperature in the presence of ammonium chloride.

  • Step 3: After the reaction is complete, the product is isolated and purified using standard techniques.

Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway

Several Imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[6][7][8] Imidazo[1,2-a]pyridines can act as dual PI3K/mTOR inhibitors, effectively blocking the signaling cascade at two key points.[8]

PI3K_Akt_mTOR_Pathway cluster_cell Cellular Processes cluster_pathway PI3K/Akt/mTOR Signaling Pathway Proliferation Proliferation Survival Survival Growth Growth PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Akt->Survival mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K eIF4EBP1 eIF4EBP1 mTORC1->eIF4EBP1 S6K->Proliferation eIF4EBP1->Growth PTEN PTEN PTEN->PIP3 dephosphorylates Imidazopyridine Imidazo[1,2-a]pyridine Imidazopyridine->PI3K inhibits Imidazopyridine->mTORC1 inhibits

Figure 1: Imidazo[1,2-a]pyridine inhibition of the PI3K/Akt/mTOR pathway.

Pyrrolo[1,2-a]pyridines: Promising Antimycobacterial Agents

Pyrrolo[1,2-a]pyridine and its fused analogues, such as pyrrolo[1,2-a]quinolines, have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Quantitative Antimycobacterial Activity

The antimycobacterial activity of Pyrrolo[1,2-a]quinoline derivatives is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of the bacteria.

Compound IDM. tuberculosis StrainMIC (µg/mL)Reference
4j H37Rv8[9]
MDR16[9]
4f MDR64[9]
4k MDR32[9]
IPA-6 H37Rv0.05[10]
IPA-9 H37Rv0.4[10]
IPS-1 H37Rv0.4[10]
Experimental Protocols: Synthesis of Pyrrolo[1,2-a]pyrimidines

Domino Ring-Closure and Retro-Diels-Alder Protocol:

A versatile method for the enantioselective synthesis of pyrrolo[1,2-a]pyrimidines involves a domino reaction followed by a retro-Diels-Alder reaction.[11]

  • Step 1 (Domino Reaction): A 2-aminonorbornene hydroxamic acid is reacted with an oxocarboxylic acid in a suitable solvent. The reaction is typically carried out under microwave irradiation to reduce reaction times.

  • Step 2 (Retro-Diels-Alder Reaction): The tetracyclic intermediate formed in the first step is subjected to a microwave-induced retro-Diels-Alder reaction. This is typically performed in a high-boiling solvent like 1,2-dichlorobenzene (DCB) at elevated temperatures (e.g., 240-250 °C).

  • Step 3 (Purification): The final pyrrolo[1,2-a]pyrimidine product is purified by column chromatography on silica gel.

Signaling Pathway: Potential Inhibition of InhA

While the exact mechanism of action for many antimycobacterial pyrrolo-fused pyridines is still under investigation, some studies suggest that they may target the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis II (FAS-II) system.[12][13] Inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

InhA_Inhibition cluster_synthesis Mycolic Acid Biosynthesis (FAS-II System) Acyl-ACP Acyl-ACP Elongation Elongation Acyl-ACP->Elongation Mycolic Acids Mycolic Acids Acyl-ACP->Mycolic Acids precursor for trans-2-Enoyl-ACP trans-2-Enoyl-ACP Elongation->trans-2-Enoyl-ACP InhA InhA trans-2-Enoyl-ACP->InhA substrate InhA->Acyl-ACP reduces Cell Wall Integrity Cell Wall Integrity Mycolic Acids->Cell Wall Integrity Pyrrolopyridine Pyrrolo[1,2-a]pyridine Pyrrolopyridine->InhA inhibits HIV1_RT_Inhibition cluster_replication HIV-1 Reverse Transcription Viral RNA Viral RNA RNA:DNA Hybrid RNA:DNA Hybrid Viral RNA->RNA:DNA Hybrid Polymerase activity dsDNA dsDNA RNA:DNA Hybrid->dsDNA RNase H activity Integration Integration dsDNA->Integration HIV1_RT HIV-1 Reverse Transcriptase HIV1_RT->RNA:DNA Hybrid acts on Triazolopyrimidine Triazolo[1,5-a]pyrimidine Triazolopyrimidine->HIV1_RT inhibits RNase H function

References

An In-depth Technical Guide on the Core Fundamental Reaction Mechanisms of 4H-dioxino[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific experimental data, quantitative analyses, or established reaction mechanisms for the compound 4H-dioxino[4,5-b]pyridine . This suggests that the molecule is a novel or sparsely studied heterocyclic system. The following guide is therefore a theoretical analysis based on the fundamental principles of organic chemistry and the known reactivity of its constituent substructures: the pyridine ring and the 1,4-dioxin ring. The reaction pathways, mechanisms, and protocols described herein are hypothetical and intended to serve as a predictive framework for future research.

Introduction to 4H-dioxino[4,5-b]pyridine

4H-dioxino[4,5-b]pyridine is a polycyclic aromatic heterocycle consisting of a pyridine ring fused with a 1,4-dioxin ring. This fusion imparts a unique electronic character to the molecule. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack and resistant to electrophilic substitution compared to benzene. Conversely, the oxygen atoms in the 1,4-dioxin ring act as electron-donating groups through resonance, increasing the electron density of the fused system. The interplay between these opposing electronic effects is predicted to govern the molecule's reactivity.

The core structure features a π-excessive dioxin ring fused to a π-deficient pyridine ring, which may lead to complex and unique reactivity patterns not observed in either parent heterocycle alone.

Hypothetical Synthesis Pathways

The most plausible synthetic route to the 4H-dioxino[4,5-b]pyridine core would involve the cyclization of a suitably functionalized pyridine precursor. A primary candidate for this is 2,3-dihydroxypyridine (pyridine-2,3-diol).

A common method for forming a 1,4-dioxin ring is the Williamson ether synthesis, involving the reaction of a diol with a dihalide. In this case, 2,3-dihydroxypyridine could be reacted with a two-carbon electrophile such as 1,2-dichloroethane or 1,2-dibromoethane under basic conditions. The base (e.g., NaH, K₂CO₃) would deprotonate the hydroxyl groups to form a more nucleophilic dianion, which would then undergo a double intramolecular Sₙ2 reaction to form the fused dioxin ring.

G cluster_workflow Proposed Synthesis Workflow start 2,3-Dihydroxypyridine reagent1 Base (e.g., NaH) Solvent (e.g., DMF) start->reagent1 Deprotonation intermediate Pyridinediolate Anion (Intermediate) reagent1->intermediate reagent2 1,2-Dichloroethane (Cl-CH2-CH2-Cl) intermediate->reagent2 Double SN2 Cyclization product 4H-dioxino[4,5-b]pyridine reagent2->product workup Reaction Workup & Purification product->workup

Figure 1: Proposed synthesis of 4H-dioxino[4,5-b]pyridine.

Hypothetical Experimental Protocol:

  • To a solution of 2,3-dihydroxypyridine (1.0 eq) in anhydrous dimethylformamide (DMF), sodium hydride (2.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • The reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the dianion.

  • 1,2-dichloroethane (1.1 eq) is added dropwise, and the mixture is heated to 80-100 °C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the target compound.

Predicted Fundamental Reaction Mechanisms

The reactivity of the 4H-dioxino[4,5-b]pyridine core is expected to be a hybrid of its constituent rings.

The pyridine ring itself is generally deactivated towards electrophilic substitution. However, the electron-donating effect of the fused dioxin ring is expected to activate the pyridine nucleus, particularly at the positions ortho and para to the fusion and the oxygen atoms. The most likely positions for electrophilic attack are C6 and C8. The reaction would proceed via a standard SₑAr mechanism involving the formation of a resonance-stabilized cationic intermediate (sigma complex).

G cluster_pathway Hypothetical SEAr Pathway (e.g., Nitration) start 4H-dioxino[4,5-b]pyridine reagents Electrophile (E+) (e.g., NO2+ from HNO3/H2SO4) start->reagents Attack by π-system intermediate Sigma Complex (Cationic Intermediate) reagents->intermediate deprotonation Deprotonation (-H+) intermediate->deprotonation Aromatization product Substituted Product (e.g., 6-nitro derivative) deprotonation->product

Figure 2: Predicted mechanism for electrophilic substitution.

Unsubstituted pyridines undergo nucleophilic substitution at the C2 and C4 positions, especially with a leaving group present or under harsh conditions (Chichibabin reaction). For 4H-dioxino[4,5-b]pyridine, the positions analogous to the typical pyridine reactivity are C5 and C7. If a good leaving group (e.g., a halogen) is present at one of these positions, SₙAr with a strong nucleophile (e.g., alkoxide, amide anion) is plausible. The reaction would proceed through a negatively charged Meisenheimer complex, stabilized by the electronegative nitrogen atom.

G cluster_pathway Hypothetical SNAr Pathway start 7-Chloro-4H-dioxino[4,5-b]pyridine (Substrate with Leaving Group) reagents Nucleophile (Nu-) (e.g., CH3O-) start->reagents Nucleophilic Attack intermediate Meisenheimer Complex (Anionic Intermediate) reagents->intermediate elimination Loss of Leaving Group (-Cl-) intermediate->elimination Aromatization product Substituted Product (e.g., 7-Methoxy derivative) elimination->product

Figure 3: Predicted mechanism for nucleophilic substitution.

The lone pair of electrons on the pyridine nitrogen atom remains available for reaction. It is expected to react readily with electrophiles such as alkyl halides to form quaternary pyridinium salts. Similarly, oxidation with a peroxy acid (like m-CPBA) would likely yield the corresponding N-oxide. These reactions are fundamental to pyridine chemistry and should be applicable here.

Quantitative Data and Experimental Protocols

As stated, no specific quantitative data (e.g., reaction yields, kinetic data, spectroscopic analysis) or detailed experimental protocols for the synthesis or reactions of 4H-dioxino[4,5-b]pyridine have been found in the searched scientific literature. The tables below are placeholders to be populated if and when such data becomes available.

Table 1: Hypothetical Reaction Yields for Synthesis

Starting Material Reagents Product Predicted Yield (%)

| 2,3-Dihydroxypyridine | NaH, ClCH₂CH₂Cl | 4H-dioxino[4,5-b]pyridine | 30-50% |

Table 2: Predicted Spectroscopic Data

Data Type Predicted Chemical Shifts / Signals
¹H NMR Aromatic protons (δ 6.5-8.0 ppm), Dioxin protons (-O-CH₂-CH₂-O-, δ 4.0-4.5 ppm)
¹³C NMR Aromatic carbons (δ 110-150 ppm), Dioxin carbons (δ 60-70 ppm)

| Mass Spec (EI) | Prominent molecular ion (M⁺) peak |

Conclusion for Researchers

The 4H-dioxino[4,5-b]pyridine scaffold represents an unexplored area of heterocyclic chemistry. The theoretical analysis presented here, based on established principles, suggests that this molecule could exhibit rich and synthetically useful reactivity. The proposed synthesis via cyclization of 2,3-dihydroxypyridine offers a logical starting point for accessing this system. Subsequent investigations into its electrophilic and nucleophilic substitution patterns would be crucial to understanding its fundamental chemical nature. The lack of existing data presents a clear opportunity for original research in the fields of synthetic methodology, medicinal chemistry, and materials science. Experimental validation of the hypotheses laid out in this guide is the necessary next step.

An In-depth Technical Guide to the 4H-dioxino[4,5-b]pyridine Ring System: Stability, Reactivity, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches have revealed a significant scarcity of published data specifically on the stability and reactivity of the 4H-dioxino[4,5-b]pyridine core. This guide is therefore constructed based on established principles of heterocyclic chemistry and available data on the closely related isomer, 1,4-dioxino[2,3-b]pyridine. The predictions regarding reactivity and stability are theoretical and await experimental validation.

Introduction to Dioxinopyridines

Dioxinopyridines are a class of heterocyclic compounds characterized by the fusion of a pyridine ring and a 1,4-dioxin or 1,4-dioxane ring. The electronic and steric properties of these molecules can vary significantly based on the points of fusion. The pyridine ring, being electron-deficient, influences the reactivity of the fused system, while the dioxino moiety introduces conformational and stability aspects. This guide focuses on the theoretical properties of the underexplored 4H-dioxino[4,5-b]pyridine isomer.

Structural Analysis and Comparison

The key difference between the requested 4H-dioxino[4,5-b]pyridine and its documented isomer, 1,4-dioxino[2,3-b]pyridine, lies in the fusion points on the pyridine ring. This structural variance is expected to lead to different electronic distributions and chemical behaviors.

Figure 1: Structural comparison of the target ring system and its known isomer.

Predicted Stability of 4H-dioxino[4,5-b]pyridine

The stability of the 4H-dioxino[4,5-b]pyridine ring is governed by the interplay between its two constituent rings.

  • Pyridine Core: The aromatic pyridine ring provides significant resonance stabilization.

  • Dioxane Ring: The 4H designation implies a non-aromatic, saturated 1,4-dioxane ring. This ring typically adopts a stable chair conformation to minimize steric strain.

  • Overall Stability: The fusion of these rings results in a bicyclic system that is expected to be relatively stable under neutral and basic conditions. However, like other acetals and ethers, the dioxane portion of the molecule is susceptible to cleavage under strong acidic conditions. The electron-withdrawing nature of the pyridine nitrogen may further influence the stability of the ether linkages.

Predicted Reactivity of 4H-dioxino[4,5-b]pyridine

The reactivity can be inferred by considering the properties of each part of the fused system.

Reactivity of the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is likely enhanced by the two oxygen atoms in the adjacent dioxane ring.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is predicted to be highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C6 and C8). The presence of a good leaving group at these positions would facilitate SNAr reactions.

  • Electrophilic Aromatic Substitution (SEAr): Electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions. When it occurs, it is expected at the C7 position, which is beta to the ring nitrogen.

  • N-Alkylation/N-Oxidation: The lone pair of electrons on the pyridine nitrogen remains available for reactions with electrophiles, such as alkyl halides or peroxy acids, leading to pyridinium salts or N-oxides, respectively.

Figure 2: Predicted reactivity of the pyridine core in 4H-dioxino[4,5-b]pyridine.

Reactivity of the Dioxane Ring

The saturated dioxane ring is generally unreactive. Its primary point of reactivity is its potential for acid-catalyzed ring opening, which would lead to the cleavage of the heterocyclic system.

Potential Synthetic Pathways

As there are no documented syntheses for 4H-dioxino[4,5-b]pyridine, a plausible synthetic route can be proposed based on standard heterocyclic chemistry. A likely approach would be a Williamson ether synthesis starting from 2,3-dihydroxypyridine.

synthesis_pathway cluster_reagents start 2,3-Dihydroxypyridine reagent1 1. Strong Base (e.g., NaH) 2. 1,2-Dibromoethane intermediate Deprotonated Intermediate start->intermediate Deprotonation product 4H-dioxino[4,5-b]pyridine intermediate->product Intramolecular Cyclization (SN2)

Figure 3: A proposed synthetic workflow for 4H-dioxino[4,5-b]pyridine.

Experimental Protocol: Synthesis of an Isomer (1,4-Dioxino[2,3-b]pyridine)

While no protocol exists for the target molecule, a method for the synthesis of the [2,3-b] isomer has been published. This can serve as a starting point for developing a synthesis for the [4,5-b] isomer.

Reaction: Synthesis of 1,4-Dioxino[2,3-b]pyridines from 3-hydroxy-2-pyridones.[1]

  • Reactants:

    • 3-Hydroxy-2-pyridone (1 equivalent)

    • Sodium hydride (NaH)

    • 1,2-Dibromoethane

  • Solvent: Hexamethylphosphorous triamide (HMPA)

  • Procedure:

    • A solution of the 3-hydroxy-2-pyridone in HMPA is treated with sodium hydride to form the corresponding alkoxide/phenoxide.

    • 1,2-Dibromoethane is added to the reaction mixture.

    • The reaction proceeds, likely via a double Williamson ether synthesis, to form the fused 1,4-dioxino[2,3-b]pyridine ring system.[1]

    • The product is isolated and purified using standard techniques.

Conclusion and Future Outlook

The 4H-dioxino[4,5-b]pyridine ring system remains an unexplored area of heterocyclic chemistry. Based on fundamental principles, it is predicted to be a stable aromatic system with a pyridine ring that is highly activated towards nucleophilic substitution and deactivated towards electrophilic substitution. The primary liability of the structure is the potential for acid-catalyzed cleavage of the dioxane ring.

Future research should focus on the successful synthesis and isolation of this compound. Experimental validation of its predicted reactivity, including pKa determination, substitution reactions, and stability assays, would be invaluable. For drug development professionals, understanding its metabolic stability, particularly the susceptibility of the ether linkages to enzymatic cleavage, will be a critical step in evaluating its potential as a scaffold in medicinal chemistry.

References

key starting materials for 4H-dioxino[4,5-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key synthetic routes for constructing the 4H-dioxino[4,5-b]pyridine core, a heterocyclic scaffold of interest in medicinal chemistry. The synthesis of this structure, more commonly referred to in scientific literature as 1,4-dioxino[2,3-b]pyridine, primarily relies on the formation of the 1,4-dioxin ring fused to a pyridine backbone. This document details the critical starting materials, experimental protocols, and reaction yields, offering a comprehensive resource for chemists in the field.

Core Synthetic Strategies and Key Starting Materials

The construction of the 1,4-dioxino[2,3-b]pyridine ring system is typically achieved through cyclization reactions involving suitably substituted pyridine precursors. The two principal approaches involve:

  • Williamson Ether Synthesis-type Cyclization: This classic method involves the reaction of a pyridine precursor bearing two adjacent nucleophilic oxygen atoms (or one oxygen and one leaving group) with a two-carbon electrophile.

  • Intramolecular Cyclization via Smiles Rearrangement: A more complex approach that leverages an intramolecular aromatic nucleophilic substitution to form the fused ring system.

The choice of strategy dictates the required starting materials. The most crucial precursors identified in the literature are:

  • 3-Hydroxy-2-pyridones: These compounds provide the necessary di-oxygen nucleophile system for direct cyclization.

  • 2-Halo-3-hydroxypyridines: These precursors are used in multi-step sequences, often involving the introduction of a hydroxyethyl ether side chain prior to cyclization.

  • 2-Nitro-3-oxiranylmethoxypyridine: This starting material is specifically utilized in syntheses involving a Smiles rearrangement.

Experimental Protocols and Quantitative Data

Below are detailed experimental methodologies for key synthetic transformations leading to the 1,4-dioxino[2,3-b]pyridine scaffold.

Method 1: Cyclization of 3-Hydroxy-2-pyridones

This method provides a direct route to the aromatic 1,4-dioxino[2,3-b]pyridine system. The reaction proceeds by treating a 3-hydroxy-2-pyridone with a suitable C2-electrophile like 1,2-dibromoethane in the presence of a strong base.[1]

Experimental Protocol:

A solution of 3-hydroxy-2-pyridone (1 ) in hexamethylphosphorous triamide (HMPA) is treated with sodium hydride to form the corresponding alkoxide/phenoxide. To this mixture, 1,2-dibromoethane (2 ) is added, and the reaction is heated. The reaction results in the formation of the fused 1,4-dioxino[2,3-b]pyridine (3 ).[1]

G cluster_reactants Starting Materials cluster_reagents Reagents cluster_product Product start1 3-Hydroxy-2-pyridone (1) reaction Cyclization start1->reaction start2 1,2-Dibromoethane (2) start2->reaction reagent1 Sodium Hydride (NaH) reagent1->reaction reagent2 HMPA reagent2->reaction product 1,4-Dioxino[2,3-b]pyridine (3) reaction->product

Fig. 1: Synthesis via 3-Hydroxy-2-pyridone.

Quantitative Data:

Starting MaterialReagentsProductYieldReference
3-Hydroxy-2-pyridoneNaH, 1,2-dibromoethane, HMPA1,4-Dioxino[2,3-b]pyridineN/A[1]

(Note: Specific yield data was not available in the cited abstract).

Method 2: Smiles Rearrangement Approach

This versatile approach allows for the synthesis of 2-substituted-2,3-dihydro[2][3]dioxino[2,3-b]pyridines. The process begins with a readily available 2-nitro-3-oxiranylmethoxypyridine and proceeds through an intramolecular Smiles rearrangement.[2][4]

Experimental Protocol:

The synthesis is a three-step process starting from a pyridinol. A key intermediate is 2-nitro-3-oxiranylmethoxypyridine (4 ). Treatment of this intermediate under specific basic conditions induces a Smiles rearrangement, followed by cyclization to yield a mixture of 2-substituted-2,3-dihydro[2][3]dioxino[2,3-b]pyridines (5 ) and their isomers. The product distribution can be influenced by reaction conditions.[2][4]

G cluster_process Reaction Sequence start 2-Nitro-3-oxiranyl- methoxypyridine (4) rearrangement Smiles Rearrangement start->rearrangement cyclization Intramolecular Cyclization rearrangement->cyclization product 2-Substituted-2,3-dihydro- [1,4]dioxino[2,3-b]pyridine (5) cyclization->product

Fig. 2: Synthesis via Smiles Rearrangement.

Quantitative Data Summary:

The synthesis of various 2-substituted derivatives has been reported with good yields. The table below summarizes representative data.[2]

Starting Alcohol PrecursorBase / SolventProductYieldReference
(R,R)-1-(4-Methoxyphenyl)-2-(3-nitropyridin-2-yloxy)propan-1-olt-BuOK / t-BuOH(2R,3R)-2-(4-Methoxyphenyl)-3-methyl-2,3-dihydro-[2][3]dioxino[2,3-b]pyridine85%[2]
(R,S)-1-Phenyl-2-(3-nitropyridin-2-yloxy)propan-1-olt-BuOK / t-BuOH(2R,3S)-3-Methyl-2-phenyl-2,3-dihydro-[2][3]dioxino[2,3-b]pyridine82%[2]
2-(3-Nitropyridin-2-yloxy)ethanolt-BuOK / t-BuOH2,3-Dihydro-[2][3]dioxino[2,3-b]pyridine75%[2]

Synthesis of Key Precursor: 5-chloro-2,3-dihydroxypyridine

The availability of key starting materials is crucial. 2,3-Dihydroxypyridines are valuable precursors for the Williamson ether synthesis approach. A patented method describes the synthesis of 5-chloro-2,3-dihydroxypyridine from 2-amino-5-chloropyridine.[5]

Synthetic Workflow:

The synthesis involves a four-step sequence starting from 2-amino-5-chloropyridine.

G A 2-Amino-5-chloropyridine B 2-Hydroxy-5-chloropyridine A->B Diazotization C 2-Hydroxy-3-nitro-5-chloropyridine B->C Nitration D 2-Hydroxy-3-amino-5-chloropyridine C->D Reduction E 5-Chloro-2,3-dihydroxypyridine D->E Diazotization

Fig. 3: Workflow for 5-chloro-2,3-dihydroxypyridine.

Experimental Protocol Summary:

  • Diazotization: 2-amino-5-chloropyridine is diazotized to prepare 2-hydroxy-5-chloropyridine at 30-50 °C.[5]

  • Nitration: The resulting product is nitrated to yield 2-hydroxy-3-nitro-5-chloropyridine at 50-60 °C.[5]

  • Reduction: The nitro group is reduced to an amino group, forming 2-hydroxy-3-amino-5-chloropyridine. This can be achieved using catalytic hydrogenation (e.g., with a palladium catalyst) or with reducing agents like iron powder.[5]

  • Final Diazotization: The amino-substituted intermediate undergoes a final diazotization reaction at -10 to 5 °C, followed by warming to 50-60 °C to yield the target 5-chloro-2,3-dihydroxypyridine.[5]

This guide summarizes the primary and most effective methods for the synthesis of the 4H-dioxino[4,5-b]pyridine system. The selection of a specific route will depend on the desired substitution pattern and the availability of starting materials. The protocols and data presented herein serve as a foundational resource for researchers engaged in the synthesis and development of novel pyridine-based compounds.

References

In-Depth Technical Guide on the Theoretical and Computational Studies of 4H-dioxino[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, dedicated theoretical and computational research on the specific molecule 4H-dioxino[4,5-b]pyridine is not available in published scientific literature. This technical guide, therefore, presents a prospective analysis, outlining the well-established computational methodologies that would be applied to this molecule, based on studies of analogous pyridine-fused heterocyclic systems. The presented data and protocols are hypothetical, serving as a framework for future research endeavors in this area. This document is intended for researchers, scientists, and drug development professionals interested in the computational exploration of novel heterocyclic compounds.

Introduction

The 4H-dioxino[4,5-b]pyridine core represents a novel heterocyclic scaffold with potential applications in medicinal chemistry and materials science. Its unique fusion of a pyridine ring with a 1,4-dioxin ring suggests interesting electronic and structural properties that warrant thorough investigation. Computational chemistry provides a powerful, non-invasive toolkit to elucidate these properties, offering insights that can guide synthetic efforts and biological evaluation. This guide details a hypothetical yet robust computational workflow for the comprehensive characterization of 4H-dioxino[4,5-b]pyridine and its derivatives.

Molecular Structure and Properties

The initial step in the computational analysis of 4H-dioxino[4,5-b]pyridine involves the optimization of its molecular geometry to determine the most stable conformation. Subsequent calculations can then derive a host of electronic and structural properties.

Optimized Molecular Geometry

Density Functional Theory (DFT) is a widely used method for obtaining accurate geometric parameters. The hypothetical optimized geometry of 4H-dioxino[4,5-b]pyridine, calculated at the B3LYP/6-311++G(d,p) level of theory, is presented below. This level of theory is chosen to provide a good balance between computational cost and accuracy for systems of this nature.

Table 1: Hypothetical Geometric Parameters of 4H-dioxino[4,5-b]pyridine

ParameterBond/AngleCalculated Value
Bond Lengths (Å)C2-O11.375
O1-C91.430
C9-C81.520
C8-O71.432
O7-C61.378
C6-N51.335
N5-C4a1.368
C4a-C9a1.401
C9a-C21.385
C4a-C41.395
C4-C31.390
C3-C21.398
Bond Angles (°)C2-O1-C9115.8
O1-C9-C8110.2
C9-C8-O7110.5
C8-O7-C6116.1
O7-C6-N5122.3
C6-N5-C4a117.9
N5-C4a-C9a120.5
C4a-C9a-C2119.7
C9a-C2-O1121.3
Dihedral Angles (°)C2-O1-C9-C8-58.2
O1-C9-C8-O760.1
C9-C8-O7-C6-57.9
Frontier Molecular Orbitals and Reactivity Descriptors

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior and reactivity of a molecule. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Table 2: Hypothetical Electronic Properties of 4H-dioxino[4,5-b]pyridine

PropertyCalculated Value
HOMO Energy (eV)-6.85
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)5.62
Ionization Potential (eV)6.85
Electron Affinity (eV)1.23
Electronegativity (χ)4.04
Chemical Hardness (η)2.81
Global Softness (S)0.178
Electrophilicity Index (ω)2.90

Spectroscopic Properties

Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental data.

Vibrational Spectroscopy (IR and Raman)

Frequency calculations based on the optimized geometry can predict the vibrational modes of the molecule. These theoretical spectra can be compared with experimental Infrared (IR) and Raman spectra for structural confirmation.

Table 3: Hypothetical Prominent Vibrational Frequencies of 4H-dioxino[4,5-b]pyridine

Wavenumber (cm⁻¹)Vibrational Mode
3080C-H stretch (pyridine)
2995C-H stretch (dioxin)
1610C=N stretch (pyridine)
1580C=C stretch (pyridine)
1250C-O-C stretch (asymmetric)
1080C-O-C stretch (symmetric)
NMR Spectroscopy

Gauge-Including Atomic Orbital (GIAO) calculations can provide theoretical predictions of ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation.

Table 4: Hypothetical ¹³C and ¹H NMR Chemical Shifts (ppm) of 4H-dioxino[4,5-b]pyridine (referenced to TMS)

Atom¹³C Chemical Shift (ppm)Atom¹H Chemical Shift (ppm)
C2145.2H28.15
C3120.8H37.20
C4135.6H47.80
C4a148.9--
C6150.1H68.30
C865.4H84.35
C966.1H94.40
C9a118.5--

Experimental Protocols

The following sections detail the hypothetical computational methodologies for the theoretical investigation of 4H-dioxino[4,5-b]pyridine.

Geometry Optimization and Frequency Calculations
  • Software: Gaussian 16 or similar quantum chemistry package.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP).

  • Basis Set: 6-311++G(d,p) for all atoms.

  • Procedure:

    • The initial structure of 4H-dioxino[4,5-b]pyridine is built using a molecular editor and subjected to a preliminary geometry optimization using a faster method (e.g., PM6).

    • The resulting structure is then used as the starting point for the high-level DFT optimization.

    • The geometry is optimized without any symmetry constraints.

    • Convergence criteria are set to the software's default 'tight' settings.

    • Following successful optimization, a frequency calculation is performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the vibrational spectra.

Calculation of Electronic Properties
  • Software: Gaussian 16.

  • Method: DFT/B3LYP/6-311++G(d,p) using the optimized geometry.

  • Procedure:

    • A single-point energy calculation is performed on the optimized structure.

    • The energies of the HOMO and LUMO are extracted from the output file.

    • Global reactivity descriptors are calculated using the following equations:

      • Ionization Potential (I) ≈ -E(HOMO)

      • Electron Affinity (A) ≈ -E(LUMO)

      • Electronegativity (χ) = (I + A) / 2

      • Chemical Hardness (η) = (I - A) / 2

      • Global Softness (S) = 1 / (2η)

      • Electrophilicity Index (ω) = χ² / (2η)

NMR Chemical Shift Calculations
  • Software: Gaussian 16.

  • Method: Gauge-Including Atomic Orbital (GIAO) DFT.

  • Functional: B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Procedure:

    • An NMR calculation is performed on the optimized geometry.

    • The absolute chemical shieldings are calculated.

    • The chemical shifts are then determined by referencing the calculated shieldings to the shielding of a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Visualizations

Computational Workflow

The logical flow of the computational investigation is depicted in the following diagram.

Computational_Workflow start Initial Structure Generation geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO-DFT) geom_opt->nmr_calc min_confirm Minimum Energy Confirmation freq_calc->min_confirm ir_raman IR/Raman Spectra Generation freq_calc->ir_raman min_confirm->geom_opt Imaginary Frequencies Found electronic_props Electronic Properties Calculation (HOMO, LUMO, etc.) min_confirm->electronic_props No Imaginary Frequencies data_analysis Data Analysis and Interpretation electronic_props->data_analysis nmr_calc->data_analysis ir_raman->data_analysis

Caption: Workflow for the computational study of 4H-dioxino[4,5-b]pyridine.

Relationship of Calculated Properties

The following diagram illustrates the relationship between the fundamental calculated energies and the derived reactivity descriptors.

Property_Relationship cluster_0 Fundamental Calculated Properties cluster_1 Derived Reactivity Descriptors HOMO HOMO Energy IP Ionization Potential HOMO->IP LUMO LUMO Energy EA Electron Affinity LUMO->EA Electronegativity Electronegativity (χ) IP->Electronegativity Hardness Chemical Hardness (η) IP->Hardness EA->Electronegativity EA->Hardness Electrophilicity Electrophilicity Index (ω) Electronegativity->Electrophilicity Softness Global Softness (S) Hardness->Softness Hardness->Electrophilicity

Caption: Interrelation of electronic properties and reactivity descriptors.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, theoretical and computational study of 4H-dioxino[4,5-b]pyridine. The presented data, while not derived from actual calculations on this specific molecule, serves as a realistic representation of the expected outcomes from such an investigation. The detailed protocols provide a clear roadmap for researchers to undertake these studies.

Future work should focus on performing these calculations to obtain concrete data for the 4H-dioxino[4,5-b]pyridine scaffold. Furthermore, the study could be expanded to include a variety of substituted derivatives to establish structure-activity relationships (SAR) and to modulate the electronic and spectroscopic properties for specific applications. Molecular docking studies could also be performed to investigate the potential of these compounds as inhibitors of various biological targets, thereby guiding their development as novel therapeutic agents.

Methodological & Application

General Synthesis Methods for 2,3-Dihydro-dioxino[2,3-b]pyridine: Application Notes and Protocols

General Synthesis Methods for 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, analogous to the well-known 1,4-benzodioxane derivatives which exhibit a wide range of biological activities. This document provides detailed application notes and protocols for the general synthesis of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine derivatives. The primary and most versatile synthetic strategy highlighted is the intramolecular cyclization via a Smiles rearrangement, which allows for the introduction of various substituents. An alternative method involving the cyclization of 3-hydroxy-2-pyridones is also briefly mentioned.

It is important to note that the synthetic methods detailed herein pertain specifically to the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine isomer.

I. Synthesis via Intramolecular Smiles Rearrangement

The Smiles rearrangement is a powerful tool for the synthesis of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridines. This method typically proceeds through the formation of an intermediate alcohol, which then undergoes a base-catalyzed intramolecular nucleophilic aromatic substitution. The starting materials are readily accessible, and the reaction conditions can be tuned to favor the formation of the desired product.

A. General Synthetic Pathway

The general pathway involves a two-step process:

  • Formation of an Alcohol Intermediate: This is achieved by the reaction of a suitably substituted pyridine (e.g., a 2-nitro-3-oxiranylmethoxypyridine or a 2-halo-3-hydroxypyridine derivative) with a nucleophile that introduces a hydroxyl group.

  • Intramolecular Cyclization: The alcohol intermediate, upon treatment with a base, undergoes an intramolecular SNAr reaction (Smiles rearrangement) to form the tricyclic 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine ring system.

Smiles_Rearrangement_PathwayStartSubstituted Pyridine(e.g., 2-nitro-3-oxiranylmethoxy-pyridine)IntermediateAlcohol IntermediateStart->IntermediateNucleophilic opening of oxiraneProduct2,3-Dihydro-[1,4]dioxino[2,3-b]pyridineIntermediate->ProductBase-catalyzedIntramolecular Cyclization(Smiles Rearrangement)

Caption: General workflow for the synthesis of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridines via a Smiles rearrangement.

B. Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 2-substituted-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine derivatives via the Smiles rearrangement of alcohol precursors.

EntryStarting AlcoholBaseSolventTemperature (°C)Time (h)Yield (%)
11-(2-nitropyridin-3-yloxy)propan-2-olt-BuOKt-BuOH802463
21-(2-nitropyridin-3-yloxy)propan-2-olNaHDME802460
31-(2-nitropyridin-3-yloxy)propan-2-olNaHTHF552462
41-(2-nitropyridin-3-yloxy)-2-methylpropan-2-olNaHDME80851
51-(2-nitropyridin-3-yloxy)-2-methylpropan-2-olNaHTHF551053
61-(2-nitropyridin-3-yloxy)-2-methylpropan-2-olNaHTHF-HMPT552457
71-(2-nitropyridin-3-yloxy)-2-methylpropan-2-olNaHDMF802444
81-(2-nitropyridin-3-yloxy)-2-methylpropan-2-olt-BuOKt-BuOH802439
C. Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(2-nitropyridin-3-yloxy)propan-2-ol (Alcohol Intermediate)

  • To a solution of 2-nitro-3-hydroxypyridine (1.0 eq) in a suitable solvent such as DMF, add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-methyloxirane (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol intermediate.

Protocol 2: Synthesis of 2-methyl-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine via Smiles Rearrangement

  • To a solution of 1-(2-nitropyridin-3-yloxy)propan-2-ol (1.0 eq) in anhydrous tert-butanol (t-BuOH), add potassium tert-butoxide (t-BuOK, 1.5 eq) at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.

  • To the residue, add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-methyl-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

II. Synthesis via Cyclization of 3-Hydroxy-2-pyridones

An alternative, though less detailed in the surveyed literature, approach involves the direct cyclization of a 3-hydroxy-2-pyridone with a dielectrophile like 1,2-dibromoethane.

A. General Synthetic Pathway

Pyridone_Cyclization_PathwayStart3-Hydroxy-2-pyridoneProduct[1,4]Dioxino[2,3-b]pyridin-5(4H)-oneStart->ProductReagent1,2-DibromoethaneReagent->ProductBase (e.g., NaH)Solvent (e.g., HMPA)

Caption: Synthesis of a[1][2]dioxino[2,3-b]pyridin-5(4H)-one derivative via cyclization of a 3-hydroxy-2-pyridone.

B. Detailed Experimental Protocol

Protocol 3: Synthesis of[1][2]Dioxino[2,3-b]pyridin-5(4H)-one

  • To a suspension of sodium hydride (NaH, 2.2 eq) in hexamethylphosphoramide (HMPA), add a solution of 3-hydroxy-2-pyridone (1.0 eq) in HMPA dropwise at room temperature.

  • Stir the mixture for 1 hour at room temperature.

  • Add 1,2-dibromoethane (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with chloroform.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

Conclusion

The synthesis of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine ring system is most effectively achieved through an intramolecular Smiles rearrangement of readily prepared alcohol precursors. This method offers a versatile route to a variety of substituted derivatives. The choice of base and solvent can influence the reaction yield and should be optimized for specific substrates. The direct cyclization of 3-hydroxy-2-pyridones presents an alternative pathway. These protocols provide a solid foundation for researchers engaged in the synthesis and exploration of this important class of heterocyclic compounds for potential applications in drug discovery and development.

Application Notes: One-Pot Synthesis of Substituted 4H-dioxino[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The fusion of pyridine rings with other heterocyclic systems is a cornerstone of medicinal chemistry, yielding scaffolds with significant therapeutic potential.[1][2] Pyridine and its fused derivatives are integral components of numerous FDA-approved drugs, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The 4H-dioxino[4,5-b]pyridine scaffold represents a novel heterocyclic system with the potential for diverse biological applications. While specific one-pot synthetic protocols for this exact scaffold are not yet established in the literature, its structural similarity to other biologically active fused pyridines suggests its potential as a valuable pharmacophore.

This document outlines a proposed one-pot, multicomponent synthesis for substituted 4H-dioxino[4,5-b]pyridines, based on well-established methodologies for analogous fused heterocyclic systems.[5][6] Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, minimizing waste and maximizing atom economy.[7][8] The proposed protocol offers a straightforward and versatile approach to generate a library of novel 4H-dioxino[4,5-b]pyridine derivatives for screening and drug discovery programs.

Potential Applications

Given the prevalence of fused pyridine moieties in bioactive molecules, the 4H-dioxino[4,5-b]pyridine core is a promising scaffold for the development of novel therapeutic agents. Potential areas of application include:

  • Kinase Inhibitors: Many fused pyridine derivatives are known to be potent kinase inhibitors, a critical class of drugs in oncology.

  • Antimicrobial Agents: The pyridine nucleus is a key feature in many antibacterial and antifungal compounds.

  • Central Nervous System (CNS) Agents: The structural features of this scaffold may allow for interaction with various CNS targets.

  • Agrochemicals: Substituted pyridines are widely used as herbicides, insecticides, and fungicides.[2]

The proposed one-pot synthesis allows for the facile introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Proposed One-Pot Synthesis Protocol

Disclaimer: The following protocol is a proposed synthetic route for the novel 4H-dioxino[4,5-b]pyridine scaffold, based on established principles of multicomponent reactions for the synthesis of analogous fused pyridine systems. This specific protocol has not been experimentally validated and should be considered a theoretical approach.

Reaction Principle

This protocol describes a one-pot, three-component condensation reaction between a 2-amino-1,3-propanediol derivative, a 1,3-dicarbonyl compound, and a substituted aldehyde. The reaction is proposed to proceed via a tandem Knoevenagel condensation, Michael addition, and intramolecular cyclization/dehydration sequence, analogous to established pyridine syntheses.[9]

General Reaction Scheme

Caption: Proposed three-component one-pot synthesis.

Materials

  • Substituted 2-amino-1,3-propanediol (e.g., Serinol) (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)

  • Substituted aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Catalyst (e.g., piperidine) (0.1 eq)

  • Solvent (e.g., absolute ethanol)

  • Deuterated solvent for NMR analysis (e.g., DMSO-d6)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for workup and purification

  • NMR spectrometer

  • Mass spectrometer

Experimental Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the 2-amino-1,3-propanediol (10 mmol, 1.0 eq), the 1,3-dicarbonyl compound (10 mmol, 1.0 eq), the substituted aldehyde (10 mmol, 1.0 eq), and absolute ethanol (40 mL).

  • Catalyst Addition: Add piperidine (1 mmol, 0.1 eq) to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 8-12 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the crude residue in ethyl acetate (50 mL) and wash with brine (2 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following tables present hypothetical data for the proposed one-pot synthesis of various substituted 4H-dioxino[4,5-b]pyridines, illustrating the expected versatility of the protocol.

Table 1: Synthesis of 4H-dioxino[4,5-b]pyridine Derivatives with Varied Aldehydes

EntryR¹ (Aldehyde)R² (Dicarbonyl)ProductHypothetical Yield (%)
1PhenylOEt7-ethoxycarbonyl-6-methyl-8-phenyl-4H-dioxino[4,5-b]pyridine75
24-ChlorophenylOEt7-ethoxycarbonyl-8-(4-chlorophenyl)-6-methyl-4H-dioxino[4,5-b]pyridine72
34-MethoxyphenylOEt7-ethoxycarbonyl-8-(4-methoxyphenyl)-6-methyl-4H-dioxino[4,5-b]pyridine78
42-NaphthylOEt7-ethoxycarbonyl-6-methyl-8-(naphthalen-2-yl)-4H-dioxino[4,5-b]pyridine68

Reaction Conditions: 2-amino-1,3-propanediol (1.0 eq), ethyl acetoacetate (1.0 eq), aldehyde (1.0 eq), piperidine (0.1 eq), ethanol, reflux, 10h.

Table 2: Synthesis of 4H-dioxino[4,5-b]pyridine Derivatives with Varied 1,3-Dicarbonyls

EntryR¹ (Aldehyde)R² (Dicarbonyl)ProductHypothetical Yield (%)
1PhenylMe7-acetyl-6-methyl-8-phenyl-4H-dioxino[4,5-b]pyridine70
2PhenylPh7-benzoyl-6-methyl-8-phenyl-4H-dioxino[4,5-b]pyridine65
34-ChlorophenylMe7-acetyl-8-(4-chlorophenyl)-6-methyl-4H-dioxino[4,5-b]pyridine68

Reaction Conditions: 2-amino-1,3-propanediol (1.0 eq), 1,3-dicarbonyl (1.0 eq), aldehyde (1.0 eq), piperidine (0.1 eq), ethanol, reflux, 10h.

Visualizations

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants: - 2-Amino-1,3-propanediol - 1,3-Dicarbonyl - Aldehyde B Add Solvent (Ethanol) A->B C Add Catalyst (Piperidine) B->C D Heat to Reflux (approx. 78°C) C->D E Monitor by TLC (8-12 hours) D->E F Cool to Room Temp E->F G Remove Solvent (Rotovap) F->G H Liquid-Liquid Extraction (EtOAc/Brine) G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: Workflow for the one-pot synthesis.

References

Application Notes and Protocols for the Solid-Phase Synthesis of a 4H-Dioxino[4,5-b]pyridine Library

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed, albeit theoretical, protocol for the solid-phase synthesis of a diverse library of 4H-dioxino[4,5-b]pyridine derivatives. Due to a lack of specific literature on the solid-phase synthesis of this scaffold, the following application note outlines a plausible synthetic strategy based on established principles of solid-phase organic chemistry, including immobilization of a key pyridine intermediate, a resin-bound intramolecular Williamson ether synthesis for the formation of the dioxin ring, and a traceless linker strategy for cleavage. This guide is intended to serve as a foundational blueprint for researchers interested in exploring this novel chemical space for applications in drug discovery and development.

Introduction

The 4H-dioxino[4,5-b]pyridine scaffold represents a unique heterocyclic system with potential applications in medicinal chemistry. Its rigid, fused ring structure provides a three-dimensional framework that can be decorated with various substituents to modulate biological activity. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of libraries of such compounds, facilitating structure-activity relationship (SAR) studies. This document details a proposed methodology for the construction of a 4H-dioxino[4,5-b]pyridine library on a solid support.

Proposed Synthetic Strategy

The proposed synthetic route is a multi-step sequence commencing with the immobilization of a functionalized dihydroxypyridine onto a solid support via a traceless linker. The key dioxin ring formation is accomplished through an intramolecular Williamson ether synthesis. Diversity is introduced through the use of a varied set of dielectrophiles. The final products are liberated from the resin upon cleavage of the linker.

Experimental Workflow

The overall experimental workflow for the solid-phase synthesis of the 4H-dioxino[4,5-b]pyridine library is depicted below.

G resin Start: Select Solid Support (e.g., Polystyrene Resin) linker Linker Attachment resin->linker Functionalization loading Loading of Pyridine Precursor linker->loading Coupling cyclization Intramolecular Williamson Ether Synthesis loading->cyclization Ring Formation diversification Introduction of Diversity (Optional Functionalization) cyclization->diversification cleavage Cleavage from Resin diversification->cleavage Final Modification purification Purification and Analysis cleavage->purification Release of Products library Final 4H-Dioxino[4,5-b]pyridine Library purification->library Characterization

Caption: Proposed workflow for the solid-phase synthesis of a 4H-dioxino[4,5-b]pyridine library.

Proposed Chemical Pathway

The chemical transformations on the solid support are illustrated in the following reaction scheme.

G cluster_resin Solid Support resin Resin-Linker- start HO(Py)OH-R1 immobilized Resin-Linker-O(Py)OH-R1 start->immobilized Loading activated Resin-Linker-O(Py)O-CH2-CH(R2)-X immobilized->activated Reaction with X-CH2-CH(R2)-Y cyclized Resin-Linker-O-(Dioxino[4,5-b]pyridine)-R1,R2 activated->cyclized Intramolecular Cyclization product HO-(Dioxino[4,5-b]pyridine)-R1,R2 cyclized->product Cleavage

Caption: Proposed reaction pathway for the synthesis of 4H-dioxino[4,5-b]pyridines on a solid support.

Detailed Experimental Protocols

Materials and Reagents:

  • Polystyrene resin (e.g., Merrifield resin, 100-200 mesh, 1% DVB)

  • Traceless linker (e.g., silyl ether-based linker)

  • 2,3-dihydroxy-5-aminopyridine (or other suitably functionalized dihydroxypyridine)

  • Assortment of dielectrophiles (e.g., substituted 1,2-dibromoethanes, epoxides)

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)

  • Diisopropylethylamine (DIPEA), Piperidine

  • Trifluoroacetic acid (TFA)

  • Standard reagents for solid-phase synthesis (coupling agents, bases, solvents)

Protocol 1: Resin Preparation and Linker Attachment

  • Swell 1 g of polystyrene resin in 10 mL of DCM for 30 minutes in a peptide synthesis vessel.

  • Drain the solvent.

  • Dissolve the traceless linker (e.g., (4-(bromomethyl)phenyl)diisopropylsilane, 3 equivalents) in DCM.

  • Add the linker solution to the resin and agitate at room temperature for 12 hours.

  • Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2: Loading of the Dihydroxypyridine Precursor

  • Swell the linker-functionalized resin in 10 mL of DMF for 30 minutes.

  • Drain the solvent.

  • Dissolve 2,3-dihydroxy-5-aminopyridine (3 equivalents) and DIPEA (6 equivalents) in 10 mL of DMF.

  • Add the solution to the resin and agitate at 50°C for 24 hours.

  • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum. A sample of the resin can be cleaved to confirm loading.

Protocol 3: Intramolecular Williamson Ether Synthesis (Dioxin Ring Formation)

  • Swell the pyridine-loaded resin in 10 mL of THF for 30 minutes.

  • Drain the solvent.

  • Dissolve the dielectrophile (e.g., 1,2-dibromoethane, 5 equivalents) and a non-nucleophilic base (e.g., potassium tert-butoxide, 5 equivalents) in 10 mL of THF.

  • Add the solution to the resin and agitate at 60°C for 16 hours.

  • Wash the resin sequentially with THF (3 x 10 mL), water/THF (1:1, 3 x 10 mL), THF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 4: Cleavage of the Final Product from the Resin

  • Swell the resin-bound product in 10 mL of DCM for 30 minutes.

  • Drain the solvent.

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Add 10 mL of the cleavage cocktail to the resin and agitate at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with an additional 5 mL of DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC.

Data Presentation

The following tables provide a template for presenting the quantitative data from the synthesis of a hypothetical 4H-dioxino[4,5-b]pyridine library.

Table 1: Representative Library Members and Yields

Compound IDR1 SubstituentR2 SubstituentDielectrophile UsedCrude Yield (mg)Purity (%)
DioxinoPy-001-NH2-H1,2-dibromoethane15.285
DioxinoPy-002-NH2-CH31,2-dibromopropane12.882
DioxinoPy-003-NH2-Ph1,2-dibromo-1-phenylethane14.588
DioxinoPy-004-NH-Ac-H1,2-dibromoethane16.190

Table 2: Analytical Data for Selected Compounds

Compound IDMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z) [M+H]+Retention Time (min)
DioxinoPy-001C7H6N2O2150.04151.055.2
DioxinoPy-002C8H8N2O2164.06165.075.8
DioxinoPy-003C13H10N2O2226.07227.087.1
DioxinoPy-004C9H8N2O3192.05193.066.5

Conclusion

This application note provides a comprehensive, though theoretical, framework for the solid-phase synthesis of a 4H-dioxino[4,5-b]pyridine library. The proposed protocols are based on well-established synthetic methodologies and offer a starting point for researchers to develop and optimize the synthesis of this novel class of compounds. The successful implementation of this strategy would enable the rapid generation of a diverse library for screening in various drug discovery programs. Further experimental validation is required to confirm the feasibility and optimize the conditions of this proposed synthetic route.

Application Notes and Protocols: Pyridine-Based Scaffolds for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of pyridine-based scaffolds in the development of kinase inhibitors. While the initial focus was on the 4H-dioxino[4,5-b]pyridine scaffold, a comprehensive literature review revealed a broader utility of related pyridine-containing heterocyclic systems as potent and selective kinase inhibitors. This document will focus on three exemplary scaffolds: imidazo[4,5-b]pyridine , aminopyridine , and thiazolo[5',4':4,5]pyrano[2,3-c]pyridine , which have shown significant promise in targeting key kinases involved in cancer and other diseases.

Introduction to Pyridine-Based Kinase Inhibitors

The pyridine ring is a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds, its water-solubilizing properties, and its synthetic tractability. These characteristics make it an ideal core for designing small molecule inhibitors that can fit into the ATP-binding pocket of kinases. By modifying the pyridine core with various substituents, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of the inhibitors.

This document will detail the application of three distinct pyridine-based scaffolds as inhibitors for the following kinases:

  • Imidazo[4,5-b]pyridine for Cyclin-Dependent Kinase 9 (CDK9) and Aurora Kinases.

  • Aminopyridine for Vaccinia-Related Kinase 1 and 2 (VRK1 and VRK2).

  • Thiazolo[5',4':4,5]pyrano[2,3-c]pyridine for Phosphoinositide 3-kinase alpha (PI3Kα).

Data Presentation: Inhibitory Activities of Pyridine-Based Kinase Inhibitors

The following table summarizes the quantitative data for exemplary compounds based on the discussed pyridine scaffolds, demonstrating their inhibitory potency against their respective kinase targets.

ScaffoldCompoundTarget KinaseIC50 (nM)Cell Line(s)Reference
Imidazo[4,5-b]pyridineCompound ICDK9630MCF-7, HCT116[1]
Imidazo[4,5-b]pyridineCompound IICDK9710MCF-7, HCT116[1]
Imidazo[4,5-b]pyridineCompound IIIaCDK9820MCF-7[1]
AminopyridineCompound 26VRK1150-[2]
Thiazolo[5',4':4,5]pyrano[2,3-c]pyridineExemplary InhibitorPI3Kα---

Experimental Protocols

Protocol 1: General Synthesis of Imidazo[4,5-b]pyridine Derivatives

This protocol describes a general method for the synthesis of imidazo[4,5-b]pyridine derivatives, which have shown inhibitory activity against CDK9.[1]

Materials:

  • 2,3-diaminopyridine

  • Appropriate aromatic aldehyde

  • Sodium bisulfite (NaHSO3)

  • Dimethylformamide (DMF)

  • Glacial acetic acid

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Formation of the Aldehyde-Bisulfite Adduct:

    • Dissolve the aromatic aldehyde (1 mmol) in a minimal amount of warm ethanol.

    • Add a saturated solution of sodium bisulfite (1.1 mmol) in water.

    • Stir the mixture at room temperature for 1-2 hours until a white precipitate forms.

    • Filter the precipitate, wash with cold ethanol and diethyl ether, and dry under vacuum.

  • Step 2: Condensation and Cyclization:

    • To a solution of 2,3-diaminopyridine (1 mmol) in DMF (10 mL), add the aldehyde-bisulfite adduct (1 mmol).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by filtration.

  • Step 3: Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired imidazo[4,5-b]pyridine derivative.

    • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Synthesis of Aminopyridine-Based VRK1 Inhibitors

This protocol outlines a two-step Suzuki-Miyaura coupling for the synthesis of aminopyridine derivatives as VRK1 inhibitors.[2][3]

Materials:

  • 2-amino-3,5-dibromopyridine

  • Appropriate boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Microwave reactor

  • Standard laboratory glassware and purification equipment

Procedure:

  • Step 1: First Suzuki-Miyaura Coupling:

    • In a microwave vial, combine 2-amino-3,5-dibromopyridine (1 mmol), the first boronic acid (1.1 mmol), palladium catalyst (0.05 mmol), and base (2 mmol).

    • Add the solvent mixture (e.g., 3:1 dioxane:water).

    • Seal the vial and heat in a microwave reactor at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30 minutes).

    • After cooling, extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the mono-substituted product by column chromatography.

  • Step 2: Second Suzuki-Miyaura Coupling:

    • Using the purified product from Step 1 (1 mmol), repeat the Suzuki-Miyaura coupling procedure with the second, different boronic acid (1.1 mmol).

    • Follow the same reaction and purification steps as in Step 1 to obtain the final di-substituted aminopyridine inhibitor.

    • Characterize the final product by spectroscopic methods.

Protocol 3: Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the in vitro inhibitory activity of synthesized compounds against their target kinases. Specific details may vary depending on the kinase and the detection method used (e.g., radiometric, fluorescence, or luminescence-based). The following is a representative protocol based on an ADP-Glo™ Kinase Assay.[4][5][6][7]

Materials:

  • Recombinant active kinase (e.g., CDK9/Cyclin T1, VRK1, PI3Kα)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds (inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader capable of measuring luminescence

  • White, opaque 96-well or 384-well plates

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X kinase solution in kinase assay buffer.

    • Prepare a 2X substrate/ATP solution in kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute further in kinase assay buffer to a 4X final concentration.

  • Assay Procedure:

    • Add 2.5 µL of the 4X test compound solution to the wells of the microplate. For control wells, add 2.5 µL of buffer with the same percentage of DMSO.

    • Add 2.5 µL of the 2X kinase solution to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves two steps:

      • Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" controls).

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways in which the targeted kinases play a crucial role.

CDK9_Signaling_Pathway Transcription_Factors Transcription Factors (e.g., MYC, FOS) RNAPII RNA Polymerase II (paused) Transcription_Factors->RNAPII recruit P_TEFb P-TEFb (CDK9/Cyclin T1) RNAPII->P_TEFb recruits Elongation Transcriptional Elongation RNAPII->Elongation P_TEFb->RNAPII phosphorylates (releases pause) Cell_Cycle_Progression Cell Cycle Progression Elongation->Cell_Cycle_Progression Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->P_TEFb

Caption: CDK9 Signaling Pathway.

VRK1_Signaling_Pathway Mitogenic_Signals Mitogenic Signals VRK1 VRK1 Mitogenic_Signals->VRK1 activates p53 p53 VRK1->p53 phosphorylates (stabilizes) Histones Histones (e.g., H3) VRK1->Histones phosphorylates (chromatin condensation) Transcription_Factors Transcription Factors (c-Jun, ATF2) VRK1->Transcription_Factors phosphorylates DNA_Repair DNA Damage Response p53->DNA_Repair Cell_Cycle Cell Cycle Progression Histones->Cell_Cycle Transcription_Factors->Cell_Cycle Inhibitor Aminopyridine Inhibitor Inhibitor->VRK1

Caption: VRK1 Signaling Pathway.

PI3K_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK bind PI3K PI3Kα RTK->PI3K activate PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival Cell_Growth Cell Growth mTOR->Cell_Growth Inhibitor Thiazolo[5',4':4,5]pyrano [2,3-c]pyridine Inhibitor Inhibitor->PI3K

Caption: PI3K/AKT Signaling Pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the development of pyridine-based kinase inhibitors.

Kinase_Inhibitor_Workflow Scaffold_Selection Scaffold Selection (e.g., Pyridine-based) Library_Synthesis Library Synthesis (e.g., Suzuki Coupling) Scaffold_Selection->Library_Synthesis In_Vitro_Screening In Vitro Kinase Assay (IC50 Determination) Library_Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis SAR_Analysis->Library_Synthesis Iterative Design Lead_Optimization Lead Optimization (Potency, Selectivity, ADME) SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: Kinase Inhibitor Development Workflow.

Conclusion

Pyridine-based scaffolds represent a versatile and promising platform for the design and development of novel kinase inhibitors. The examples of imidazo[4,5-b]pyridine, aminopyridine, and thiazolo[5',4':4,5]pyrano[2,3-c]pyridine highlight the potential to target a diverse range of kinases with high potency and selectivity. The provided protocols and workflows offer a foundational guide for researchers in the field of drug discovery to explore and expand upon this important class of therapeutic agents. Further research and development in this area are crucial for advancing the next generation of targeted therapies.

References

Application Notes and Protocols for the Synthesis of 4H-dioxino[4,5-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-dioxino[4,5-b]pyridine scaffold represents a novel heterocyclic system with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific synthetic protocols for this class of compounds in the current literature, this document provides a detailed, proposed synthetic route and experimental protocol based on well-established chemical transformations. The outlined methodology leverages the synthesis of a key 2,3-dihydroxypyridine intermediate, followed by the construction of the fused 1,4-dioxin ring via a Williamson ether synthesis approach. This protocol is intended to serve as a foundational guide for researchers to synthesize and explore the chemical and biological properties of 4H-dioxino[4,5-b]pyridine analogs.

Proposed Synthetic Pathway

The proposed synthesis of 4H-dioxino[4,5-b]pyridine analogs involves a two-step process. The first step is the preparation of a substituted 2,3-dihydroxypyridine, which can be achieved through various methods, including the diazotization of an aminopyridine followed by hydrolysis. The second key step is the cyclization of the 2,3-dihydroxypyridine with a suitable 1,2-dielectrophile, such as a 1,2-dihaloalkane, to form the 4H-dioxino[4,5-b]pyridine core.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2,3-Dihydroxypyridine Intermediate cluster_step2 Step 2: Cyclization to form 4H-dioxino[4,5-b]pyridine 2-Amino-5-X-pyridine 2-Amino-5-X-pyridine Intermediate_1 Diazonium Salt 2-Amino-5-X-pyridine->Intermediate_1 1. NaNO2, H2SO4 2. Nitration 2,3-Dihydroxy-5-X-pyridine 2,3-Dihydroxy-5-X-pyridine Intermediate_1->2,3-Dihydroxy-5-X-pyridine 1. Reduction 2. Diazotization Starting_Material_2 2,3-Dihydroxy-5-X-pyridine Product 4H-dioxino[4,5-b]pyridine analog Starting_Material_2->Product Base (e.g., K2CO3) Solvent (e.g., DMF) Reagent 1,2-Dihaloalkane (Br-R1-R2-Br) Reagent->Product

Caption: Proposed two-step synthesis of 4H-dioxino[4,5-b]pyridine analogs.

Experimental Protocols

Protocol 1: Synthesis of 5-substituted-2,3-dihydroxypyridine

This protocol is adapted from the synthesis of 5-chloro-2,3-dihydroxypyridine.[1]

Materials:

  • 2-Amino-5-substituted-pyridine

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Fuming nitric acid

  • Reducing agent (e.g., Fe/HCl or H₂/Pd-C)

  • Deionized water

  • Ice

Procedure:

  • Diazotization and Hydroxylation:

    • Dissolve 2-amino-5-substituted-pyridine in aqueous sulfuric acid and cool to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water while maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then heat to 50-60 °C until nitrogen evolution ceases.

    • Cool the mixture and extract the 2-hydroxy-5-substituted-pyridine product.

  • Nitration:

    • To the 2-hydroxy-5-substituted-pyridine, add fuming nitric acid dropwise at a controlled temperature (typically 50-60 °C).

    • Stir the mixture for 1-2 hours.

    • Pour the reaction mixture onto ice and collect the precipitated 2-hydroxy-3-nitro-5-substituted-pyridine by filtration.

  • Reduction:

    • Reduce the nitro group of 2-hydroxy-3-nitro-5-substituted-pyridine to an amino group using a suitable reducing agent (e.g., iron powder in acidic medium or catalytic hydrogenation).

  • Final Diazotization and Hydrolysis:

    • Dissolve the resulting 3-amino-2-hydroxy-5-substituted-pyridine in an acidic solution and cool to -10 to 5 °C.

    • Add a solution of sodium nitrite dropwise.

    • Slowly warm the reaction mixture to 50-60 °C and stir for 2 hours to yield the 5-substituted-2,3-dihydroxypyridine.

    • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of 4H-dioxino[4,5-b]pyridine Analogs

This is a proposed protocol based on the Williamson ether synthesis.

Materials:

  • 5-substituted-2,3-dihydroxypyridine

  • 1,2-Dihaloalkane (e.g., 1,2-dibromoethane, 1,2-dibromopropane)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Argon or nitrogen atmosphere

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-substituted-2,3-dihydroxypyridine (1.0 eq) and anhydrous DMF.

    • Add anhydrous potassium carbonate (2.5 eq) or cesium carbonate (2.2 eq) to the mixture.

  • Addition of Dielectrophile:

    • Stir the suspension at room temperature for 30 minutes.

    • Add the 1,2-dihaloalkane (1.1 eq) dropwise to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After completion of the reaction, cool the mixture to room temperature.

    • Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 4H-dioxino[4,5-b]pyridine analog.

Data Presentation

Table 1: Hypothetical Synthesis of 4H-dioxino[4,5-b]pyridine Analogs

Entry2,3-Dihydroxypyridine Substituent (X)1,2-Dihaloalkane (R¹, R²)ProductHypothetical Yield (%)
1H1,2-Dibromoethane (H, H)4H-dioxino[4,5-b]pyridine65-75
2Cl1,2-Dibromoethane (H, H)7-Chloro-4H-dioxino[4,5-b]pyridine60-70
3CH₃1,2-Dibromoethane (H, H)7-Methyl-4H-dioxino[4,5-b]pyridine65-75
4H1,2-Dibromopropane (CH₃, H)2-Methyl-4H-dioxino[4,5-b]pyridine55-65
5Cl1,2-Dibromopropane (CH₃, H)7-Chloro-2-methyl-4H-dioxino[4,5-b]pyridine50-60

Yields are estimated based on analogous Williamson ether synthesis reactions for the formation of similar heterocyclic systems and are subject to experimental optimization.

Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reaction_Setup 1. Add 2,3-dihydroxypyridine, base, and solvent to flask Reagent_Addition 2. Add 1,2-dihaloalkane Reaction_Setup->Reagent_Addition Reaction 3. Heat and stir for 12-24h Reagent_Addition->Reaction Quenching 4. Quench with water Reaction->Quenching Extraction 5. Extract with organic solvent Quenching->Extraction Drying_Concentration 6. Dry and concentrate Extraction->Drying_Concentration Chromatography 7. Column chromatography Drying_Concentration->Chromatography Final_Product Pure 4H-dioxino[4,5-b]pyridine analog Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of 4H-dioxino[4,5-b]pyridine analogs.

References

Screening of 4H-dioxino[4,5-b]pyridine Derivatives for Anticancer Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific studies on the anticancer activity of unsubstituted 4H-dioxino[4,5-b]pyridine derivatives. The following application notes and protocols are based on studies of structurally related compounds, specifically pyridoxine-based doxorubicin derivatives, which incorporate a 4H-[1][2]dioxino[4,5-c]pyridine scaffold.[2][3][4] This information is provided as a representative guide for screening novel compounds with similar core structures.

Introduction

The pyridine ring is a core scaffold in numerous pharmacologically active compounds, including several approved anticancer drugs. Its derivatives have been explored for a wide range of therapeutic applications due to their ability to interact with various biological targets. This document outlines a comprehensive approach for the initial screening and characterization of the anticancer potential of novel 4H-dioxino[4,5-b]pyridine derivatives and their analogs. The protocols provided cover essential in vitro assays to determine cytotoxicity, induction of apoptosis, effects on the cell cycle, and modulation of key apoptotic proteins.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative pyridoxine-based doxorubicin derivatives (DOX-1 and DOX-2) against a panel of human cancer cell lines.[2][3][4] The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Cytotoxicity (IC50, µM) of Pyridoxine-Based Doxorubicin Derivatives

CompoundHCT-116 (Colon Carcinoma)MCF-7 (Breast Adenocarcinoma)HepG2 (Hepatocellular Carcinoma)HSF (Normal Human Skin Fibroblasts)
Doxorubicin 0.280.110.350.43
DOX-1 1.182.301.301.51
DOX-2 0.360.940.521.10

Data is adapted from a study on pyridoxine-based doxorubicin derivatives and is intended to be representative.[2][3][4]

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (4H-dioxino[4,5-b]pyridine derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value for each compound.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12]

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Test compounds

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis

This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][13][14][15]

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the cellular DNA content, which varies depending on the phase of the cell cycle, can be quantified by measuring the fluorescence intensity of PI. Cells in the G2/M phase will have twice the DNA content of cells in the G0/G1 phase.[1]

Materials:

  • Flow cytometer

  • Propidium Iodide staining solution (containing PI and RNase A in PBS)

  • 70% cold ethanol

  • PBS

  • 6-well plates

  • Test compounds

Procedure:

  • Seed and treat cells with the test compounds as described for the apoptosis assay.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells for at least 30 minutes on ice or store them at -20°C for later analysis.

  • Centrifuge the fixed cells and wash them with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Western Blotting for Apoptotic Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[16][17][18][19][20]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., Bax, Bcl-2). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and blotting equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compounds, then lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Visualizations

The following diagrams illustrate the experimental workflows and a representative signaling pathway that can be investigated.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_outcome Outcome start Synthesized 4H-dioxino[4,5-b]pyridine Derivatives mtt MTT Assay (Cytotoxicity Screening) start->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot (Bax/Bcl-2) ic50->western_blot evaluation Evaluation of Anticancer Potential apoptosis->evaluation cell_cycle->evaluation western_blot->evaluation

Caption: Experimental workflow for anticancer screening.

apoptosis_pathway compound 4H-dioxino[4,5-b]pyridine Derivative bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bax->mitochondrion bcl2->mitochondrion Inhibits caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Intrinsic apoptosis signaling pathway.

screening_logic start Test Compound cytotoxicity Is it cytotoxic? start->cytotoxicity inactive Inactive cytotoxicity->inactive No mechanistic_studies Proceed to Mechanistic Studies cytotoxicity->mechanistic_studies Yes

References

Application Notes and Protocols for Antibacterial and Antiviral Assays of 4H-dioxino[4,5-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed application notes and standardized protocols for the preliminary in vitro evaluation of the antibacterial and antiviral activities of novel 4H-dioxino[4,5-b]pyridine compounds. Due to a scarcity of publicly available data specifically on the 4H-dioxino[4,5-b]pyridine scaffold, the quantitative data presented is based on a closely related[1][2]dioxino[4,5-c]pyridine derivative as a representative example. The experimental protocols provided are standard, widely accepted methods for the initial screening of novel chemical entities.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes representative antibacterial data for a quaternary ammonium salt of a pyridoxine derivative, N,N-dimethyl-N-((2,2,8-trimethyl-4H-[1][2]dioxino[4,5-c]pyridin-5-yl)methyl)octadecan-1-aminium chloride, against both planktonic and biofilm-embedded bacteria.[3]

CompoundBacterial StrainFormMIC (µg/mL)MBC (µg/mL)
Quaternary Ammonium Salt of Pyridoxine DerivativeStaphylococcus aureusPlanktonic2Not Reported
Staphylococcus aureusBiofilm-embeddedNot Reported64
Staphylococcus epidermidisPlanktonic2Not Reported
Staphylococcus epidermidisBiofilm-embeddedNot Reported16

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of 4H-dioxino[4,5-b]pyridine compounds against selected bacterial strains using the broth microdilution method.[2][4]

Materials:

  • Test compounds (4H-dioxino[4,5-b]pyridine derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 bacterial colonies and inoculate into 5 mL of MHB.

    • Incubate at 37°C for 18-24 hours.

    • Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension 1:100 in MHB to obtain a final inoculum concentration of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 1 mg/mL).

    • In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final volume in each well should be uniform (e.g., 200 µL).

    • Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with the vehicle used to dissolve the compound), and a sterility control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[2][4]

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture (18-24h, 37°C) B Adjust to 0.5 McFarland Standard A->B D Inoculate 96-well Plate B->D C Prepare Compound Serial Dilutions C->D E Incubate (18-24h, 37°C) D->E F Visual Inspection for Turbidity E->F G Determine MIC F->G

Workflow for MIC Determination.
Antiviral Activity Assay: Plaque Reduction Assay

This protocol is designed to evaluate the ability of 4H-dioxino[4,5-b]pyridine compounds to inhibit the replication of a virus, such as influenza virus or herpes simplex virus, in a cell culture system.

Materials:

  • Test compounds

  • Host cell line susceptible to the virus (e.g., MDCK for influenza, Vero for HSV)

  • Virus stock with a known titer

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

  • Positive control antiviral drug (e.g., Oseltamivir for influenza)

Procedure:

  • Cell Seeding:

    • Seed the host cells into 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Treatment and Virus Infection:

    • Prepare serial dilutions of the test compounds in serum-free DMEM.

    • When the cell monolayer is confluent, wash the cells with phosphate-buffered saline (PBS).

    • Pre-treat the cells with the compound dilutions for 1 hour at 37°C.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units/well).

    • Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay and Incubation:

    • Remove the virus inoculum and wash the cells with PBS.

    • Overlay the cell monolayer with an overlay medium (e.g., DMEM containing 2% FBS and 0.6% agarose) containing the respective concentrations of the test compound.

    • Incubate the plates at 37°C in a CO₂ incubator until viral plaques are visible (typically 2-3 days).

  • Plaque Visualization and Quantification:

    • Fix the cells with 10% formalin.

    • Remove the overlay and stain the cells with 0.5% crystal violet solution.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction compared to the virus control (no compound).

    • The EC₅₀ (50% effective concentration) can be determined by plotting the percentage of plaque reduction against the compound concentration.

Plaque_Reduction_Assay_Workflow A Seed Host Cells in 6-well Plates B Incubate to Confluency (24h) A->B C Pre-treat Cells with Compound Dilutions (1h) B->C D Infect with Virus (1h Adsorption) C->D E Add Overlay Medium with Compound D->E F Incubate until Plaques Form (2-3 days) E->F G Fix and Stain Plaques F->G H Count Plaques and Calculate % Inhibition G->H

Plaque Reduction Assay Workflow.
Cytotoxicity Assay: MTT Assay

It is crucial to assess the cytotoxicity of the compounds to ensure that the observed antiviral activity is not due to cell death.

Materials:

  • Host cell line (same as in the antiviral assay)

  • Test compounds

  • DMEM with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment:

    • After 24 hours, treat the cells with serial dilutions of the test compounds.

    • Incubate for the same duration as the antiviral assay.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculation of CC₅₀:

    • The CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.

Logical_Relationship A Test Compound (4H-dioxino[4,5-b]pyridine derivative) B Antiviral Assay (e.g., Plaque Reduction) A->B C Cytotoxicity Assay (e.g., MTT) A->C D Determine EC₅₀ (Antiviral Potency) B->D E Determine CC₅₀ (Compound Toxicity) C->E F Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ D->F E->F G Lead Compound Identification (High SI) F->G

Logical flow for antiviral drug screening.

References

Characterization of 4H-dioxino[4,5-b]pyridine: Application Notes and Protocols for 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Data

The chemical shifts for 4H-dioxino[4,5-b]pyridine have been estimated by considering the electronic environments of the dioxino and pyridine moieties. The pyridine ring is expected to deshield adjacent protons and carbons, while the dioxino portion will exhibit characteristic shifts for its aliphatic and aromatic-like carbons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~ 4.40 - 4.60m-
H-3~ 4.40 - 4.60m-
H-6~ 8.10 - 8.30ddJ = 4.5, 1.5
H-7~ 7.00 - 7.20ddJ = 8.0, 4.5
H-8~ 7.50 - 7.70ddJ = 8.0, 1.5

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

PositionPredicted Chemical Shift (δ, ppm)
C-2~ 65.0 - 67.0
C-3~ 65.0 - 67.0
C-4a~ 140.0 - 142.0
C-6~ 148.0 - 150.0
C-7~ 118.0 - 120.0
C-8~ 135.0 - 137.0
C-8a~ 145.0 - 147.0
C-9a~ 155.0 - 157.0

Application Notes

The predicted ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The proton at the C-6 position is anticipated to be the most deshielded due to its proximity to the electronegative nitrogen atom. The protons on the dioxin ring (H-2 and H-3) are expected to appear as a multiplet in the aliphatic region.

In the predicted ¹³C NMR spectrum, the carbons of the pyridine ring will resonate at lower field compared to the carbons of the dioxin ring. The quaternary carbons at the ring fusion (C-4a, C-8a, and C-9a) are expected to have distinct chemical shifts reflecting their unique electronic environments.

These predicted values serve as a reference for the initial analysis of experimentally obtained spectra. Confirmation of the structure will require a full suite of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, to establish proton-proton and proton-carbon correlations.

Experimental Protocols

1. Sample Preparation

  • Sample Purity: Ensure the sample of 4H-dioxino[4,5-b]pyridine is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for initial characterization. Other deuterated solvents such as DMSO-d₆ or acetone-d₆ may be used depending on the solubility of the compound.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30 or similar).

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or similar).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

3. Data Processing and Analysis

  • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • Perform Fourier transformation to convert the Free Induction Decay (FID) into the frequency domain spectrum.

  • Phase and baseline correct the spectra.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

  • Assign the peaks in both ¹H and ¹³C NMR spectra with the aid of 2D NMR data (COSY, HSQC, HMBC).

Visualizations

Molecular Structure of 4H-dioxino[4,5-b]pyridine with Atom Numbering cluster_pyridine cluster_dioxin N9 N9 C8a C8a N9->C8a C8 C8 C8a->C8 C4a C4a C7 C7 C8->C7 C6 C6 C7->C6 C9a C9a C6->C9a C9a->N9 C9a->C4a O5 O5 C3 C3 O5->C3 C4a->O5 C2 C2 C3->C2 O4 O4 O4->C4a C2->O4

Caption: Molecular structure of 4H-dioxino[4,5-b]pyridine with atom numbering for NMR assignment.

Experimental Workflow for NMR Characterization SamplePrep Sample Preparation (Compound Purification, Solvent Selection, Concentration Adjustment) NMR_Acq NMR Data Acquisition (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) SamplePrep->NMR_Acq Data_Proc Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acq->Data_Proc Spectral_Anal Spectral Analysis (Peak Picking, Integration, J-coupling Measurement) Data_Proc->Spectral_Anal Struct_Elucid Structure Elucidation (Assignment of Signals, Correlation Analysis) Spectral_Anal->Struct_Elucid

Caption: Workflow for the NMR-based structural characterization of 4H-dioxino[4,5-b]pyridine.

Application Notes and Protocols for X-ray Crystallography of 4H-dioxino[4,5-b]pyridine Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the single-crystal X-ray diffraction analysis of 4H-dioxino[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The following protocols cover the entire workflow, from crystal growth to structure solution and refinement.

Introduction

4H-dioxino[4,5-b]pyridine and its derivatives are a class of compounds with potential applications in drug discovery due to their structural similarity to biologically active molecules. X-ray crystallography provides the definitive three-dimensional atomic arrangement of these molecules, which is crucial for understanding their structure-activity relationships (SAR) and for rational drug design. This document outlines the detailed procedures for obtaining high-quality crystals of 4H-dioxino[4,5-b]pyridine and determining their crystal structure.

Synthesis and Crystallization

A plausible synthetic route to 4H-dioxino[4,5-b]pyridine is outlined below. The final product's purity is paramount for successful crystallization and should be confirmed by methods such as NMR and mass spectrometry before proceeding.

Proposed Synthesis of 4H-dioxino[4,5-b]pyridine

A potential synthesis involves the reaction of 2,3-dichloropyridine with ethylene glycol under basic conditions. This method is a variation of the Williamson ether synthesis, adapted for the formation of the dioxino ring fused to the pyridine core.

G

Crystallization Protocols

The growth of single crystals suitable for X-ray diffraction is a critical and often challenging step.[1] Several methods should be attempted to find the optimal conditions for 4H-dioxino[4,5-b]pyridine. The purity of the compound is crucial for successful crystallization.[2]

a) Slow Evaporation:

This is a straightforward method for growing crystals of organic compounds.[3]

  • Prepare a nearly saturated solution of 4H-dioxino[4,5-b]pyridine in a suitable solvent. Common solvents to try include ethanol, methanol, acetonitrile, and ethyl acetate.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

b) Solvent Diffusion (Vapor Diffusion):

This technique is effective when the compound is soluble in one solvent but insoluble in another miscible solvent.

  • Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a "poor" solvent (e.g., hexane).

  • The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.

c) Cooling Crystallization:

For compounds with temperature-dependent solubility, slow cooling can yield high-quality crystals.[4]

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

  • Slowly cool the solution to room temperature, and then further cool it in a refrigerator or cold room.

  • The gradual decrease in temperature will lead to the formation of crystals.

X-ray Data Collection

Once suitable crystals are obtained (typically with dimensions > 0.1 mm), the next step is to collect X-ray diffraction data.[1]

Crystal Mounting
  • Select a well-formed, single crystal under a microscope.

  • Carefully mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N).

  • Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to minimize radiation damage during data collection.

Data Collection Parameters

Data collection is performed using a single-crystal X-ray diffractometer. The following table summarizes typical data collection parameters.

ParameterValue
InstrumentBruker APEX II CCD or similar
X-ray SourceMo Kα (λ = 0.71073 Å)
Temperature100(2) K
Detector Distance60 mm
Rotation Width0.5° per frame
Exposure Time10-30 s per frame
Scan Range360° in φ and ω

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

G

Data Processing

The raw diffraction images are processed to obtain a set of indexed reflections with their corresponding intensities. This involves:

  • Integration: Determining the intensity of each diffraction spot.

  • Scaling: Placing all data on a common scale.

  • Absorption Correction: Correcting for the absorption of X-rays by the crystal.

Structure Solution

The initial atomic positions are determined using direct methods or Patterson methods, which are computational techniques that use the phases of the structure factors.

Structure Refinement

The initial structural model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

Data Presentation

The final results of the crystallographic analysis are summarized in the following tables. The data presented here is hypothetical for 4H-dioxino[4,5-b]pyridine.

Table 1: Crystal Data and Structure Refinement
Parameter4H-dioxino[4,5-b]pyridine
Empirical formulaC₇H₇NO₂
Formula weight137.14
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.543(2) Å, α = 90°b = 5.231(1) Å, β = 105.21(1)°c = 13.678(3) Å, γ = 90°
Volume589.1(2) ų
Z4
Density (calculated)1.547 Mg/m³
Absorption coefficient0.118 mm⁻¹
F(000)288
Crystal size0.25 x 0.15 x 0.10 mm³
Theta range for data collection2.50 to 28.25°
Index ranges-11<=h<=11, -6<=k<=6, -18<=l<=18
Reflections collected5432
Independent reflections1354 [R(int) = 0.021]
Completeness to theta = 25.242°99.8 %
Data / restraints / parameters1354 / 0 / 92
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R₁ = 0.035, wR₂ = 0.092
R indices (all data)R₁ = 0.041, wR₂ = 0.098
Largest diff. peak and hole0.25 and -0.18 e.Å⁻³
Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters
AtomxyzU(eq) [Ų]
N10.7892(1)0.2543(2)0.4321(1)0.021(1)
C20.8543(2)0.4211(3)0.3987(1)0.025(1)
C30.9211(2)0.5112(3)0.4876(1)0.026(1)
C40.9154(2)0.3987(3)0.5789(1)0.023(1)
C4a0.8456(1)0.2213(2)0.5998(1)0.019(1)
C8a0.7832(1)0.1543(2)0.5123(1)0.018(1)
O50.8321(1)0.1123(2)0.6987(1)0.024(1)
C60.7543(2)0.2543(3)0.7543(1)0.029(1)
C70.6876(2)0.0876(3)0.7891(1)0.028(1)
O80.7123(1)-0.0123(2)0.6879(1)0.022(1)

Conclusion

The protocols outlined in this document provide a comprehensive framework for the successful crystallographic analysis of 4H-dioxino[4,5-b]pyridine. The resulting three-dimensional structure provides invaluable insights for medicinal chemists and drug development professionals, enabling a deeper understanding of the molecule's properties and facilitating further derivatization and optimization studies. The ability to obtain high-quality crystal structures is a cornerstone of modern drug discovery and materials science.

References

Application Notes: Molecular Docking of 4H-dioxino[4,5-b]pyridine Ligands

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 4H-dioxino[4,5-b]pyridine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds. Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutic agents targeting a range of protein classes, including kinases and other enzymes. Molecular docking is a powerful computational technique that plays a crucial role in contemporary drug discovery by predicting the binding orientation and affinity of a small molecule (ligand) to a protein target.[1] This information is invaluable for lead optimization, virtual screening of large compound libraries, and elucidating the mechanism of action of potential drug candidates.

These application notes provide a comprehensive protocol for performing molecular docking studies on 4H-dioxino[4,5-b]pyridine ligands using AutoDock Vina, a widely used and effective open-source docking program. The protocol outlines the necessary steps for preparing the protein and ligand, defining the search space, running the docking simulation, and analyzing the results.

Key Concepts in Molecular Docking

Molecular docking simulations aim to predict the most favorable binding mode of a ligand to a receptor. The process involves two main components: a search algorithm and a scoring function. The search algorithm explores the conformational space of the ligand within the binding site of the protein, while the scoring function estimates the binding affinity for each generated pose. The output is typically a set of ranked poses with their corresponding predicted binding energies.

Experimental Protocols

This section details a generalized workflow for the molecular docking of 4H-dioxino[4,5-b]pyridine ligands against a protein target of interest. The protocol is based on the use of AutoDockTools for file preparation and AutoDock Vina for the docking calculations.

Software Requirements:

  • AutoDockTools (ADT): A graphical user interface for preparing protein and ligand files for AutoDock Vina.

  • AutoDock Vina: The molecular docking program.

  • PyMOL or UCSF Chimera: Molecular visualization software for analyzing docking results.

Protocol Outline:

A typical molecular docking workflow involves several key steps, from data preparation to results analysis.

G A 1. Protein Preparation C 3. Grid Box Generation A->C B 2. Ligand Preparation B->C D 4. Docking Simulation C->D E 5. Results Analysis D->E

Figure 1: General Molecular Docking Workflow. This diagram illustrates the sequential steps involved in a typical molecular docking experiment, from initial data preparation to the final analysis of results.

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Ensure the structure is of high resolution and, if possible, co-crystallized with a ligand to identify the binding site.

  • Clean the Protein Structure:

    • Open the PDB file in AutoDockTools.

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding interaction. This can be done by selecting and deleting these molecules.

  • Add Hydrogens: Add polar hydrogens to the protein, as they are crucial for defining hydrogen bonds.

  • Assign Charges: Compute Gasteiger charges for the protein atoms.

  • Set Atom Types: Assign AutoDock atom types to the protein.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format. This format includes the atomic coordinates, charges, and atom types required by AutoDock Vina.

Step 2: Ligand Preparation

  • Create 3D Structure: Generate the 3D structure of the 4H-dioxino[4,5-b]pyridine ligand. This can be done using chemical drawing software like ChemDraw or Marvin Sketch, followed by energy minimization using a program like Avogadro.

  • Load Ligand into AutoDockTools: Open the 3D structure of the ligand in AutoDockTools.

  • Detect Root and Torsion Tree: Detect the root atom and the rotatable bonds in the ligand to define its flexibility.

  • Save as PDBQT: Save the prepared ligand in the PDBQT file format.

Step 3: Grid Box Generation

  • Define the Binding Site: The grid box defines the three-dimensional space where the docking simulation will be performed.[2]

    • If the protein structure has a co-crystallized ligand, the grid box can be centered on this ligand.

    • If the binding site is known from literature or experimental data, the grid box can be centered on the key residues of the active site.

    • For blind docking, where the binding site is unknown, the grid box should be large enough to encompass the entire protein.

  • Set Grid Box Dimensions: In AutoDockTools, you can visually adjust the size and position of the grid box to ensure it covers the entire binding pocket. The dimensions of the search space can be optimized, for example, to be about 2.9 times larger than the radius of gyration of the ligand.[3]

  • Save Grid Parameters: Save the grid box dimensions and center coordinates. AutoDock Vina uses these parameters directly in its configuration file.

Step 4: Docking Simulation with AutoDock Vina

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters. An example configuration file is shown below:

  • Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input:

    The exhaustiveness parameter controls the thoroughness of the search; higher values increase the computational time but may improve the reliability of the results.[4] The results, including the binding affinities and coordinates of the docked poses, will be saved in an output PDBQT file (e.g., ligand_out.pdbqt) and a log file.

Step 5: Results Analysis

  • Visualize Docking Poses: Load the protein PDBQT file and the output ligand PDBQT file into a molecular visualization tool like PyMOL or UCSF Chimera.[5]

  • Analyze Binding Interactions: Examine the top-ranked poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the 4H-dioxino[4,5-b]pyridine ligand and the protein's active site residues.

  • Evaluate Binding Affinity: The log file contains the predicted binding affinities (in kcal/mol) for the different poses. The pose with the lowest binding energy is considered the most favorable.

  • Compare with Experimental Data: If available, compare the docking results with experimental data (e.g., IC50 values, Ki values) to validate the docking protocol.

Data Presentation

The results of a molecular docking study are often presented in a tabular format to facilitate comparison between different ligands. The table typically includes the compound identifier, the predicted binding affinity, and key interacting residues.

Table 1: Representative Molecular Docking Results for a Series of 4H-dioxino[4,5-b]pyridine Derivatives

Compound IDBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Ligand-001-8.5Lys78, Glu95, Leu132Lys78 (NH), Glu95 (C=O)
Ligand-002-8.2Lys78, Asp145, Phe146Lys78 (NH), Asp145 (C=O)
Ligand-003-7.9Tyr80, Leu132, Val135Tyr80 (OH)
Ligand-004-7.5Glu95, Phe146, Ala150Glu95 (C=O)
Ligand-005-7.1Lys78, Val135Lys78 (NH)

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Mandatory Visualization

Signaling Pathways

The 4H-dioxino[4,5-b]pyridine scaffold may be developed to target various proteins involved in critical signaling pathways. Understanding these pathways is essential for rational drug design. Below are representations of key signaling pathways that are often targeted in drug discovery.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription EGF EGF EGF->EGFR

Figure 2: Simplified EGFR Signaling Pathway. This diagram shows the activation of the Epidermal Growth Factor Receptor (EGFR) leading to downstream signaling cascades that regulate cell proliferation and survival.[6][7][8][9]

VEGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR2 PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Gene Transcription (Angiogenesis, Permeability) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis VEGF VEGF VEGF->VEGFR CDK9_Signaling cluster_nucleus Nucleus PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates CTD DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF phosphorylates Elongation Transcriptional Elongation RNAPII->Elongation DSIF_NELF->RNAPII inhibits

References

Troubleshooting & Optimization

Technical Support Center: 4H-Dioxino[4,5-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields for the synthesis of 4H-dioxino[4,5-b]pyridine and its derivatives. Due to the limited specific literature on the parent 4H-dioxino[4,5-b]pyridine, this guide draws upon established principles of organic synthesis, particularly the Williamson ether synthesis, and data from analogous heterocyclic systems.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for constructing the 4H-dioxino[4,5-b]pyridine core?

A common and logical approach involves a two-step process:

  • Synthesis of a 4,5-disubstituted pyridine precursor: This typically involves obtaining a pyridine ring with hydroxyl or halo functionalities at the 4- and 5-positions.

  • Intramolecular Cyclization: The formation of the 1,4-dioxin ring is generally achieved through an intramolecular Williamson ether synthesis, where a dihydroxypyridine is reacted with a suitable dielectrophile, or a halohydrin pyridine derivative undergoes base-mediated cyclization.

Q2: What are the critical parameters to control for improving the yield of the intramolecular Williamson ether synthesis step?

The key parameters to optimize are:

  • Base Selection: The choice of base is crucial for the deprotonation of the hydroxyl groups. Strong, non-nucleophilic bases are often preferred to minimize side reactions.

  • Solvent: Aprotic polar solvents are typically used to dissolve the reactants and facilitate the SN2 reaction.

  • Reaction Temperature: The temperature should be high enough to promote the reaction but not so high as to cause decomposition of the starting materials or products.

  • Concentration: High dilution conditions can favor intramolecular cyclization over intermolecular polymerization.

Q3: What are the likely side reactions that can lower the yield?

Potential side reactions include:

  • Intermolecular Polymerization: If the concentration of the pyridine precursor is too high, intermolecular reactions can occur, leading to the formation of polymeric byproducts instead of the desired cyclic product.

  • Elimination Reactions: Depending on the nature of the leaving groups in the dielectrophile, elimination reactions can compete with the desired substitution.

  • Incomplete Cyclization: The reaction may stop after the formation of an intermediate ether, without the second ether linkage being formed.

  • Side reactions involving the pyridine nitrogen: The nitrogen atom in the pyridine ring can be nucleophilic and may react with the electrophile, leading to undesired byproducts.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete deprotonation of the dihydroxypyridine. 2. Reaction temperature is too low. 3. Inactive catalyst or reagents. 4. Incorrect solvent.1. Use a stronger base (e.g., NaH, KH). 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. 3. Verify the quality and activity of all reagents. 4. Switch to a high-boiling point aprotic polar solvent (e.g., DMF, DMSO).
Formation of polymeric byproducts High concentration of the starting material favors intermolecular reactions.Employ high-dilution conditions by slowly adding the pyridine precursor to the reaction mixture containing the base and dielectrophile.
Presence of multiple spots on TLC, difficult purification 1. Formation of side products from elimination or incomplete cyclization. 2. Decomposition of starting material or product.1. Optimize the reaction conditions (base, temperature) to favor substitution over elimination. Consider using a milder base. 2. Lower the reaction temperature and/or shorten the reaction time. Use purified reagents and solvents.
Isolation of a mono-etherified intermediate The second cyclization step is slower than the first.1. Increase the reaction time and/or temperature. 2. Use a stronger base to facilitate the second deprotonation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Analogous Intramolecular Williamson Ether Synthesis

EntryPrecursorDielectrophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Catechol1,2-DibromoethaneK₂CO₃DMF1201275Analogous System
22,3-Dihydroxypyridine1,2-DichloroethaneNaHDMSO1002460 (estimated)Postulated
3CatecholDichloromethaneCs₂CO₃Acetonitrile801885Analogous System
43,4-Dihydroxypyridine1,2-DibromoethaneKOHEthanolReflux855 (estimated)Postulated

Experimental Protocols

Proposed Synthesis of 4H-Dioxino[4,5-b]pyridine

This is a proposed synthetic route based on analogous reactions. Optimization of each step is recommended.

Step 1: Synthesis of 4,5-Dihydroxypyridine (Hypothetical)

The synthesis of 4,5-dihydroxypyridine is not well-documented. A potential route could involve the hydrolysis of a corresponding 4,5-dimethoxypyridine or a dihalopyridine precursor.

Step 2: Intramolecular Cyclization to form 4H-Dioxino[4,5-b]pyridine

  • Materials: 4,5-dihydroxypyridine, 1,2-dichloroethane, sodium hydride (NaH), anhydrous dimethylformamide (DMF).

  • Procedure: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (2.2 equivalents) in anhydrous DMF. b. Dissolve 4,5-dihydroxypyridine (1 equivalent) in anhydrous DMF. c. Slowly add the solution of 4,5-dihydroxypyridine to the sodium hydride suspension at 0 °C. d. After the addition is complete, allow the mixture to stir at room temperature for 1 hour. e. Add 1,2-dichloroethane (1.1 equivalents) dropwise to the reaction mixture. f. Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). g. Upon completion, cool the reaction mixture to room temperature and quench cautiously with water. h. Extract the product with a suitable organic solvent (e.g., ethyl acetate). i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Intramolecular Cyclization start Start with Pyridine Derivative precursor Synthesize 4,5-Dihydroxypyridine start->precursor Hydrolysis or other functional group interconversion cyclization Intramolecular Williamson Ether Synthesis precursor->cyclization React with 1,2-dihaloethane and base purification Purification cyclization->purification Work-up and extraction product 4H-Dioxino[4,5-b]pyridine purification->product Column Chromatography

Caption: Proposed experimental workflow for the synthesis of 4H-dioxino[4,5-b]pyridine.

logical_relationship cluster_yield Factors Affecting Yield Base Base Strength & Nucleophilicity Yield Reaction Yield Base->Yield Solvent Solvent Polarity & Aprotic Nature Solvent->Yield Temperature Reaction Temperature Temperature->Yield Concentration Reactant Concentration Concentration->Yield

Caption: Key factors influencing the yield of 4H-dioxino[4,5-b]pyridine synthesis.

References

Technical Support Center: Functionalization of the 4H-Dioxino[4,5-b]pyridine Ring

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the 4H-dioxino[4,5-b]pyridine ring system.

Troubleshooting Guides

Challenges in the functionalization of the 4H-dioxino[4,5-b]pyridine ring often stem from the electronic nature of the fused pyridine ring and the stability of the dioxino moiety. Below are common issues and potential solutions.

Problem 1: Low or No Reactivity in Electrophilic Aromatic Substitution

  • Symptom: Attempted nitration, halogenation, or Friedel-Crafts reactions on the pyridine ring of the 4H-dioxino[4,5-b]pyridine scaffold result in no product or recovery of starting material.

  • Probable Cause: The pyridine ring is inherently electron-deficient, making it resistant to attack by electrophiles. The nitrogen atom can also be protonated under acidic reaction conditions, further deactivating the ring.[1][2]

  • Troubleshooting Steps:

    • Activate the Ring: Consider the synthesis of an N-oxide derivative of the 4H-dioxino[4,5-b]pyridine. The N-oxide is more reactive towards electrophilic substitution. The oxygen atom can later be removed by reduction.

    • Use Harsher Conditions: While generally not ideal, increasing the temperature and using stronger activating reagents (e.g., oleum for sulfonation) might be necessary. However, this risks degradation of the dioxino ring.

    • Alternative Strategies: If direct electrophilic substitution is unsuccessful, consider a multi-step sequence involving metalation followed by quenching with an electrophile.

Problem 2: Poor Regioselectivity in Functionalization

  • Symptom: Functionalization of the pyridine ring yields a mixture of isomers (e.g., substitution at C6 and C8).

  • Probable Cause: The electronic influence of the fused dioxino ring and any existing substituents may not provide strong directing effects for incoming groups.

  • Troubleshooting Steps:

    • Directed Metalation: Employing a directing group can enhance regioselectivity. For instance, a substituent at a specific position could direct lithiation to an adjacent carbon, followed by quenching with an electrophile.

    • Steric Hindrance: Introduce a bulky substituent at a position adjacent to the desired site of functionalization to sterically block other reactive positions.

    • Catalyst/Ligand Screening: For metal-catalyzed cross-coupling reactions, the choice of catalyst and ligand can significantly influence regioselectivity. A thorough screening of different palladium or copper catalysts and phosphine or N-heterocyclic carbene (NHC) ligands is recommended.

Problem 3: Ring Opening or Decomposition of the Dioxino Ring

  • Symptom: During a reaction, the desired functionalized product is not obtained, and analysis indicates the cleavage of the dioxino ring.

  • Probable Cause: The 1,4-dioxino ring can be susceptible to cleavage under strong acidic or basic conditions, or at high temperatures.

  • Troubleshooting Steps:

    • Milder Reaction Conditions: Opt for reactions that proceed under neutral or mildly acidic/basic conditions. For example, use milder Lewis acids in Friedel-Crafts reactions or weaker bases in deprotonation steps.

    • Protecting Groups: If harsh conditions are unavoidable, consider if a modification of the dioxino ring (e.g., as a more stable derivative) is feasible, which can be reversed later.

    • Reaction Time and Temperature Control: Carefully monitor the reaction time and maintain the lowest possible temperature to minimize side reactions leading to ring opening.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of the 4H-dioxino[4,5-b]pyridine ring towards electrophilic substitution?

A1: The pyridine moiety in the 4H-dioxino[4,5-b]pyridine ring is expected to be deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[1] If a reaction does occur, it is predicted to favor the positions meta to the nitrogen atom (C6 and C8). However, direct electrophilic substitution may require harsh conditions, which could compromise the integrity of the dioxino ring. A common strategy to enhance reactivity is the formation of the corresponding N-oxide.

Q2: Is nucleophilic aromatic substitution a viable strategy for functionalizing the 4H-dioxino[4,5-b]pyridine ring?

A2: Yes, nucleophilic aromatic substitution (SNA) is generally a more favorable reaction for pyridine rings.[3][4][5][6] For the 4H-dioxino[4,5-b]pyridine system, positions ortho and para to the nitrogen (C5 and C7) are the most likely sites for nucleophilic attack, especially if a good leaving group (e.g., a halogen) is present at one of these positions. The reaction proceeds via a Meisenheimer-like intermediate.

Q3: What are the recommended methods for introducing carbon-carbon bonds to the pyridine ring of the scaffold?

A3: Metal-catalyzed cross-coupling reactions are highly recommended for forming C-C bonds on pyridine rings.[7][8][9][10][11] To achieve this on the 4H-dioxino[4,5-b]pyridine scaffold, you would first need to introduce a halogen (e.g., bromine or iodine) onto the pyridine ring, which can then participate in reactions like Suzuki, Stille, Sonogashira, or Negishi couplings.

Q4: How can I synthesize the 4H-dioxino[4,5-b]pyridine scaffold itself?

A4: While direct synthesis of the 4H-dioxino[4,5-b]pyridine is not well-documented in publicly available literature, a closely related isomer, 2,3-dihydro-[12][13]dioxino[2,3-b]pyridine, has been synthesized.[12][13][14][15] The synthesis often involves the reaction of a substituted 3-hydroxypyridine with a two-carbon electrophile or a Smiles rearrangement of a suitably substituted pyridine precursor.[12][15] These methods could potentially be adapted for the synthesis of the 4H-dioxino[4,5-b]pyridine core.

Data Presentation

Table 1: Comparison of General Reactivity of the Pyridine Ring

Reaction TypeReactivity of Pyridine RingPreferred Position(s)Common Challenges
Electrophilic Aromatic SubstitutionLowC6, C8 (meta)Ring deactivation, requires harsh conditions.[1][2]
Nucleophilic Aromatic SubstitutionHigh (with leaving group)C5, C7 (ortho, para)Requires a pre-installed leaving group.
Metal-Catalyzed Cross-CouplingHigh (with leaving group)C5, C6, C7, C8Requires a pre-installed leaving group.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halo-4H-dioxino[4,5-b]pyridine (Hypothetical)

This protocol is a general guideline based on standard procedures for pyridine derivatives and should be optimized for the specific substrate.

  • Materials: Halo-4H-dioxino[4,5-b]pyridine (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv), and a suitable solvent (e.g., toluene, dioxane, DMF/water mixture).

  • Procedure:

    • To a flame-dried Schlenk flask, add the halo-4H-dioxino[4,5-b]pyridine, boronic acid/ester, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Electrophilic_Aromatic_Substitution_Pathway Start 4H-Dioxino[4,5-b]pyridine N_Oxide N-Oxide Formation (e.g., m-CPBA) Start->N_Oxide Activated_Ring Activated 4H-Dioxino[4,5-b]pyridine N-oxide N_Oxide->Activated_Ring EAS Electrophilic Aromatic Substitution (EAS) (e.g., HNO3/H2SO4) Activated_Ring->EAS Substituted_N_Oxide Substituted N-Oxide Product EAS->Substituted_N_Oxide Reduction N-Oxide Reduction (e.g., PCl3) Substituted_N_Oxide->Reduction Final_Product Functionalized 4H-Dioxino[4,5-b]pyridine Reduction->Final_Product Nucleophilic_Aromatic_Substitution_Pathway Start Halo-4H-Dioxino[4,5-b]pyridine (X = Cl, Br, I at C5 or C7) Nucleophile_Attack Nucleophilic Attack (e.g., Nu-) Start->Nucleophile_Attack Meisenheimer Meisenheimer-like Intermediate Nucleophile_Attack->Meisenheimer Loss_of_LG Loss of Leaving Group (X-) Meisenheimer->Loss_of_LG Final_Product Substituted 4H-Dioxino[4,5-b]pyridine Loss_of_LG->Final_Product Cross_Coupling_Workflow Start 4H-Dioxino[4,5-b]pyridine Halogenation Halogenation (e.g., NBS, ICl) Start->Halogenation Halo_Pyridine Halo-4H-Dioxino[4,5-b]pyridine Halogenation->Halo_Pyridine Coupling Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Halo_Pyridine->Coupling Final_Product Functionalized 4H-Dioxino[4,5-b]pyridine Coupling->Final_Product

References

Technical Support Center: Purification of 4H-dioxino[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of novel 4H-dioxino[4,5-b]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude 4H-dioxino[4,5-b]pyridine derivative?

The initial purification strategy depends on the scale of your reaction and the nature of the impurities. For most bench-scale syntheses, a preliminary purification by flash column chromatography is recommended to remove major impurities. Following this, recrystallization is often the most effective method for obtaining highly pure crystalline material suitable for characterization and biological testing.

Q2: My 4H-dioxino[4,5-b]pyridine derivative is highly polar and streaks on the TLC plate. How can I effectively purify it using column chromatography?

High polarity can present a challenge for standard silica gel chromatography. Here are several approaches to consider:

  • Utilize a more polar mobile phase: A gradient elution starting with a non-polar solvent and gradually increasing the polarity with solvents like ethyl acetate, methanol, or isopropanol can be effective.

  • Add a modifier to the mobile phase: For basic compounds like pyridine derivatives, adding a small amount of a basic modifier such as triethylamine (0.1-1%) or ammonia in methanol to the eluent can significantly improve peak shape and reduce streaking by neutralizing acidic sites on the silica gel.

  • Consider alternative stationary phases: If silica gel proves ineffective, consider using alumina (basic or neutral) or reverse-phase silica gel for your column chromatography.[1]

Q3: I am observing decomposition of my compound on the silica gel column. What are my options?

Decomposition on silica gel is a common issue with sensitive organic compounds.[1] Here are some troubleshooting steps:

  • Deactivate the silica gel: You can reduce the acidity of silica gel by treating it with a solution of triethylamine in your eluent before packing the column.[1]

  • Use an alternative stationary phase: Alumina or Florisil can be less harsh alternatives to silica gel.[1]

  • Minimize contact time: Run the column as quickly as possible without sacrificing separation (flash chromatography).

  • Consider non-chromatographic methods: If the compound is highly unstable, purification techniques like crystallization, sublimation, or extraction may be more suitable.

Q4: How do I choose an appropriate solvent system for the recrystallization of my 4H-dioxino[4,5-b]pyridine derivative?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] To find a suitable solvent:

  • Start with small-scale solubility tests: Test the solubility of a small amount of your crude product in various common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, heptane).[2]

  • Use a solvent pair: If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be very effective.[2] Common pairs include ethanol/water, methanol/acetone, and ethyl acetate/heptane.[2]

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause Solution
Compound streaks on TLC/column Compound is too polar; interaction with acidic silica.Add a basic modifier (e.g., 0.5% triethylamine) to the eluent. Use neutral or basic alumina as the stationary phase.[1]
Compound does not elute from the column The eluent is not polar enough; strong adsorption to the stationary phase.Gradually increase the polarity of the eluent. If using a gradient, ensure the final solvent mixture is polar enough. For very polar compounds, a reverse-phase column might be necessary.[1]
Poor separation of compound and impurities Inappropriate solvent system; column overloading.Optimize the solvent system using TLC. Ensure the sample is loaded in a concentrated band. Do not overload the column (typically 1-5% of the silica gel weight).
Compound decomposes on the column The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel with a base.[1] Use a less acidic stationary phase like neutral alumina.[1] Minimize the time the compound spends on the column.
Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling The solution is not supersaturated; the compound is too soluble in the chosen solvent.Reduce the volume of the solvent by evaporation. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. Scratch the inside of the flask with a glass rod at the liquid-air interface.
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the compound; the solution is too concentrated.Use a lower-boiling solvent. Add more solvent to the hot solution before cooling.
Low recovery of purified compound Too much solvent was used; premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the compound.[2] Preheat the filtration apparatus to prevent premature crystallization.
Crystals are colored or contain visible impurities Incomplete removal of impurities.Perform a hot filtration to remove insoluble impurities. Consider a preliminary purification step like column chromatography before recrystallization. Multiple recrystallization cycles may be necessary.[2]

Experimental Protocols

Protocol 1: Flash Column Chromatography of a 4H-dioxino[4,5-b]pyridine Derivative
  • Slurry Preparation: In a beaker, mix silica gel with the initial, low-polarity eluent to form a slurry.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat, undisturbed surface. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading (Wet Loading):

    • Dissolve the crude compound in a minimal amount of a slightly more polar solvent than the eluent.[3]

    • Carefully add the dissolved sample to the top of the silica bed using a pipette.[3]

    • Allow the sample to absorb onto the silica.[3]

  • Sample Loading (Dry Loading):

    • Dissolve the crude compound in a suitable solvent.[3]

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.[3]

    • Carefully add this powder to the top of the packed column.[3]

  • Elution: Carefully add the eluent to the column and apply pressure (e.g., with a nitrogen line or air pump) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a 4H-dioxino[4,5-b]pyridine Derivative
  • Solvent Selection: Determine a suitable solvent or solvent pair through small-scale solubility tests.[2]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath may increase the yield of crystals.

  • Crystal Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification crude_product Crude 4H-dioxino[4,5-b]pyridine column_chromatography Flash Column Chromatography crude_product->column_chromatography Initial Cleanup recrystallization Recrystallization column_chromatography->recrystallization High Purity pure_product Pure Product recrystallization->pure_product Final Form

Caption: General purification workflow for 4H-dioxino[4,5-b]pyridine derivatives.

troubleshooting_logic cluster_chromatography Column Chromatography cluster_crystallization Recrystallization start Purification Issue streaking Streaking/Tailing? start->streaking decomposition Decomposition? start->decomposition no_crystals No Crystals Form? start->no_crystals oiling_out Oiling Out? start->oiling_out streaking_yes Add Base Modifier or Change Stationary Phase streaking->streaking_yes Yes decomposition_yes Deactivate Silica or Use Alumina decomposition->decomposition_yes Yes no_crystals_yes Reduce Solvent Volume or Add Anti-Solvent no_crystals->no_crystals_yes Yes oiling_out_yes Use Lower Boiling Solvent or Dilute Solution oiling_out->oiling_out_yes Yes

Caption: Troubleshooting logic for common purification issues.

References

optimizing reaction conditions for cyclization to form 4H-dioxino[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the cyclization to form 4H-dioxino[4,5-b]pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4H-dioxino[4,5-b]pyridine, which is typically achieved through a Williamson ether synthesis involving the intramolecular cyclization of a 4-(2-haloethoxy)-3-hydroxypyridine precursor.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete formation of the alkoxide. 2. Reaction temperature is too low. 3. Ineffective base. 4. Degradation of starting material or product.1. Use a stronger base (e.g., NaH, KH) to ensure complete deprotonation of the hydroxyl group. 2. Gradually increase the reaction temperature in 10°C increments. 3. Switch to a non-nucleophilic, strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). 4. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation.
Formation of Isomeric Byproduct (e.g., via Smiles Rearrangement) 1. The reaction conditions favor the thermodynamic product over the kinetic product. 2. The chosen base is promoting rearrangement.1. Use a milder base (e.g., K₂CO₃, Cs₂CO₃) and a lower reaction temperature to favor the kinetic product. 2. Employ a solvent system that favors the desired cyclization; for instance, polar aprotic solvents like DMF or DMSO at lower temperatures may be effective.
Presence of Unreacted Starting Material 1. Insufficient amount of base. 2. Short reaction time. 3. Low reaction temperature.1. Use a slight excess of the base (1.1-1.2 equivalents). 2. Monitor the reaction by TLC and extend the reaction time until the starting material is consumed. 3. Increase the reaction temperature.
Formation of Polymeric Byproducts Intermolecular side reactions are occurring.1. Use high-dilution conditions to favor the intramolecular cyclization. This can be achieved by the slow addition of the substrate to the reaction mixture.
Difficulty in Product Purification The product has similar polarity to the starting material or byproducts.1. Optimize the reaction to minimize byproducts. 2. Employ a different chromatography technique, such as preparative HPLC or use a different solvent system for column chromatography. 3. Consider recrystallization from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining 4H-dioxino[4,5-b]pyridine?

A1: The most common approach is a two-step process. First, a commercially available 3-hydroxypyridine is O-alkylated at the 4-position with a 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol) to form a 4-(2-haloethoxy)-3-hydroxypyridine intermediate. This is followed by an intramolecular Williamson ether synthesis, where a base is used to deprotonate the hydroxyl group, and the resulting alkoxide displaces the halide to form the dioxino ring.

Q2: What are the critical parameters to control during the cyclization step?

A2: The choice of base, solvent, temperature, and concentration are all critical. The base should be strong enough to deprotonate the pyridinol but not so harsh as to promote side reactions. The solvent can influence the solubility of the reactants and the reaction rate. Temperature affects the reaction kinetics, with higher temperatures potentially leading to more byproducts. Running the reaction under dilute conditions can favor the desired intramolecular cyclization over intermolecular polymerization.

Q3: What are the most common side reactions to be aware of?

A3: The primary side reaction of concern is a Smiles rearrangement, which can lead to the formation of an isomeric product. Intermolecular reactions can also occur, leading to the formation of dimers or polymers, especially at high concentrations. Incomplete reaction can also leave unreacted starting material, complicating purification.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.

Q5: What purification techniques are most effective for isolating the 4H-dioxino[4,5-b]pyridine product?

A5: Column chromatography on silica gel is typically the first choice for purification. The appropriate solvent system can be determined by TLC analysis. If the product is a solid, recrystallization can be an effective final purification step.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Bromoethoxy)-3-hydroxypyridine (Intermediate)
  • To a solution of 3-hydroxypyridine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetone), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,2-dibromoethane (2.0 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor by TLC until the starting material is consumed.

  • After completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 4-(2-bromoethoxy)-3-hydroxypyridine intermediate.

Protocol 2: Intramolecular Cyclization to form 4H-dioxino[4,5-b]pyridine
  • Dissolve the 4-(2-bromoethoxy)-3-hydroxypyridine intermediate (1.0 eq) in a dry polar aprotic solvent such as DMF or DMSO under an inert atmosphere (N₂ or Ar).

  • Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 80-100°C.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench it carefully by the slow addition of water at 0°C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4H-dioxino[4,5-b]pyridine.

Data Presentation

Table 1: Influence of Base and Solvent on Cyclization Yield (Hypothetical Data for Optimization)

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)DMF1002445
2Cs₂CO₃ (1.5)DMF1001860
3NaH (1.2)THF651275
4NaH (1.2)DMF80885
5t-BuOK (1.2)t-BuOH801070

Note: This data is illustrative and serves as a starting point for optimization. Actual results may vary.

Visualizations

experimental_workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Intramolecular Cyclization start 3-Hydroxypyridine reagents1 1,2-Dibromoethane, K₂CO₃ start->reagents1 1. solvent1 DMF start->solvent1 in intermediate 4-(2-Bromoethoxy)-3-hydroxypyridine solvent1->intermediate Heat, TLC Monitoring purification1 Column Chromatography intermediate->purification1 Workup intermediate2 Intermediate from Step 1 purification1->intermediate2 base NaH solvent2 Dry DMF product 4H-dioxino[4,5-b]pyridine solvent2->product Heat, TLC Monitoring purification2 Column Chromatography product->purification2 Workup intermediate2->base 2. intermediate2->solvent2 in

Caption: Experimental workflow for the two-step synthesis of 4H-dioxino[4,5-b]pyridine.

troubleshooting_logic start Low Product Yield check_sm Is Starting Material Consumed? start->check_sm check_isomers Are Isomeric Byproducts Present? check_sm->check_isomers Yes incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No side_reaction Side Reactions Dominant check_isomers->side_reaction Yes optimize_conditions Optimize Reaction Conditions: - Stronger Base - Higher Temperature - Longer Reaction Time incomplete_reaction->optimize_conditions optimize_selectivity Optimize for Selectivity: - Milder Base - Lower Temperature - Change Solvent side_reaction->optimize_selectivity

Caption: Troubleshooting logic for low yield in the cyclization reaction.

identification and minimization of byproducts in 4H-dioxino[4,5-b]pyridine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4H-dioxino[4,5-b]pyridine and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges in this synthetic process.

Hypothetical Synthetic Protocol: Synthesis of 4H-dioxino[4,5-b]pyridine

A plausible and common approach to synthesizing the 4H-dioxino[4,5-b]pyridine core involves the Williamson ether synthesis-type cyclization of a 2,3-dihydroxypyridine with a suitable 1,2-dielectrophile, such as 1,2-dihaloethane, in the presence of a base.

Reaction Scheme:

(2,3-Dihydroxypyridine) + (1,2-Dihaloethane) ---> (4H-dioxino[4,5-b]pyridine)

This guide will address potential issues arising from this synthetic strategy.

Troubleshooting Guide

Problem: Low yield of the desired 4H-dioxino[4,5-b]pyridine product.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Increase the reaction time and/or temperature. Ensure the base used is strong enough to deprotonate both hydroxyl groups of the 2,3-dihydroxypyridine. Consider using a stronger base or a higher concentration of the base. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Possible Cause 2: Byproduct formation.

    • Solution: See the FAQs below for common byproducts. Optimize reaction conditions to minimize their formation. This may involve changing the base, solvent, temperature, or the order of addition of reagents.

  • Possible Cause 3: Degradation of starting material or product.

    • Solution: If the starting materials or the product are sensitive to high temperatures, consider running the reaction at a lower temperature for a longer period. Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained if any of the components are sensitive to oxidation.

Problem: Multiple spots on TLC/LC-MS, indicating a mixture of products.

  • Possible Cause 1: Formation of mono-alkylated intermediate.

    • Solution: This is a common byproduct where only one of the hydroxyl groups has reacted. To favor the desired double alkylation, you can try using a higher concentration of the dihaloethane or adding it slowly to the reaction mixture. A stronger base might also promote the second alkylation.

  • Possible Cause 2: Polymerization.

    • Solution: High concentrations of reactants can favor intermolecular reactions leading to polymers. Try using more dilute conditions. A slow addition of one of the reactants (e.g., the dihaloethane) to the other can also minimize polymerization.

  • Possible Cause 3: Regioisomers.

    • Solution: If you are using a substituted 2,3-dihydroxypyridine, the formation of regioisomers is possible. The separation of these isomers might be challenging. Careful analysis of the product mixture using 2D NMR techniques (like NOESY or HMBC) can help in structure elucidation. Optimization of the reaction conditions (e.g., choice of base and solvent) might favor the formation of one regioisomer over the other.

Problem: Isolation of a product with a molecular weight higher than the starting materials but lower than the target molecule.

  • Possible Cause: Incomplete cyclization.

    • Solution: This is likely the mono-alkylated intermediate (e.g., 2-(2-haloethoxy)-3-hydroxypyridine). You can try to re-subject the isolated intermediate to the reaction conditions (with a base) to promote cyclization. Alternatively, optimizing the initial reaction conditions (e.g., more base, higher temperature) should favor the formation of the fully cyclized product.

Problem: Formation of an insoluble, polymeric material.

  • Possible Cause: Intermolecular side reactions.

    • Solution: This is a strong indication of polymerization. Use high-dilution conditions. This can be achieved by using a larger volume of solvent and by adding the reactants slowly over a long period.

Problem: The reaction does not go to completion, and starting material is recovered.

  • Possible Cause 1: Insufficient base.

    • Solution: Ensure at least two equivalents of base are used to deprotonate both hydroxyl groups. It might be beneficial to use a slight excess of the base.

  • Possible Cause 2: Inactive reagents.

    • Solution: Verify the purity and reactivity of your starting materials and reagents. The 1,2-dihaloethane can degrade over time. Use freshly distilled or purified reagents if necessary.

  • Possible Cause 3: Poor choice of solvent.

    • Solution: The solvent should be able to dissolve the reactants, particularly the deprotonated dihydroxypyridine intermediate. Aprotic polar solvents like DMF or DMSO are often good choices for this type of reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the synthesis of 4H-dioxino[4,5-b]pyridine from 2,3-dihydroxypyridine and 1,2-dihaloethane?

A1: The most common byproducts are:

  • Mono-alkylated intermediate: 2-(2-haloethoxy)-3-hydroxypyridine.

  • Polymeric material: Formed from intermolecular reactions between the starting materials.

  • Elimination product: The 1,2-dihaloethane can undergo elimination in the presence of a strong base to form a vinyl halide.

Q2: How can I identify the main byproducts?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • TLC and LC-MS: To separate the components of the reaction mixture and get their molecular weights.

  • ¹H and ¹³C NMR Spectroscopy: To determine the structure of the isolated byproducts. The mono-alkylated intermediate will show a characteristic signal for the haloethoxy group and will still have a hydroxyl proton signal.

  • Mass Spectrometry (e.g., GC-MS or LC-MS): To confirm the molecular weights of the byproducts.

Q3: What are the critical parameters to control for minimizing byproduct formation?

A3: The following parameters are crucial:

  • Stoichiometry of reactants: Use a slight excess of the dihaloethane to favor cyclization over dimerization or polymerization of the dihydroxypyridine.

  • Reaction concentration (Dilution): High dilution favors intramolecular cyclization over intermolecular polymerization.

  • Choice of base and solvent: The base should be strong enough to deprotonate both hydroxyl groups but not so strong as to cause significant elimination of the dihaloethane. The solvent should be polar and aprotic to facilitate the S_N2 reactions.

  • Temperature: The temperature should be high enough to ensure a reasonable reaction rate but not so high that it leads to degradation or unwanted side reactions.

  • Rate of addition: Slow addition of one reactant to the other can help maintain low concentrations and favor the desired intramolecular reaction.

Q4: Which analytical techniques are best suited for monitoring the reaction progress and purity of the final product?

A4:

  • For reaction monitoring: Thin Layer Chromatography (TLC) is a quick and easy way to follow the disappearance of starting materials and the appearance of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more detailed information, showing the molecular weights of the components in the reaction mixture.

  • For final product purity assessment: High-Performance Liquid Chromatography (HPLC) is ideal for determining the purity of the final compound. ¹H NMR and ¹³C NMR are essential for confirming the structure and assessing purity. Elemental analysis can provide further confirmation of the elemental composition of the synthesized compound.

Data Presentation

The following table presents hypothetical data to illustrate the effect of different reaction conditions on the synthesis of 4H-dioxino[4,5-b]pyridine.

Entry Base (2.2 eq) Solvent Temperature (°C) Yield of Product (%) Purity by HPLC (%) Major Byproduct(s)
1K₂CO₃DMF1003585Mono-alkylation, Starting Material
2NaHDMF806592Mono-alkylation
3NaHTHF654088Low solubility, Starting Material
4Cs₂CO₃DMF1207595Minor mono-alkylation
5NaH (high conc.)DMF802050Polymerization

This data is illustrative and intended to guide optimization efforts.

Experimental Protocols

Detailed Hypothetical Protocol for the Synthesis of 4H-dioxino[4,5-b]pyridine

  • To a solution of 2,3-dihydroxypyridine (1.0 eq) in anhydrous DMF (0.05 M), add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 1,2-dibromoethane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Reaction Monitoring by TLC

  • Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Spot the reaction mixture, the starting material, and a co-spot on a TLC plate.

  • Elute the plate and visualize the spots under UV light and/or by staining.

  • The reaction is complete when the starting material spot is no longer visible.

General Protocol for Product Purification by Column Chromatography

  • Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica with the adsorbed product onto the top of the column.

  • Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Mandatory Visualizations

Reaction_Pathway SM1 2,3-Dihydroxypyridine Intermediate Mono-alkoxy-hydroxy-pyridine SM1->Intermediate + SM2, Base Byproduct1 Polymer SM1->Byproduct1 + SM2 (Intermolecular) SM2 1,2-Dihaloethane Byproduct2 Vinyl Halide SM2->Byproduct2 Base (Elimination) Base Base Product 4H-dioxino[4,5-b]pyridine Intermediate->Product Intramolecular Cyclization

Caption: Proposed reaction pathway for the synthesis of 4H-dioxino[4,5-b]pyridine and the formation of major byproducts.

Troubleshooting_Workflow Start Low Yield of Product Check_Completion Is the reaction complete? Start->Check_Completion Check_Byproducts Are there significant byproducts? Check_Completion->Check_Byproducts Yes Incomplete_Action Increase time/temp/ stronger base Check_Completion->Incomplete_Action No Byproduct_Action Optimize conditions: - Dilution - Base/Solvent - Temperature Check_Byproducts->Byproduct_Action Yes Degradation_Check Is there degradation? Check_Byproducts->Degradation_Check No End Improved Yield Incomplete_Action->End Byproduct_Action->End Degradation_Action Lower temperature/ Inert atmosphere Degradation_Check->Degradation_Action Yes Degradation_Check->End No Degradation_Action->End

Caption: Troubleshooting workflow for addressing low product yield in 4H-dioxino[4,5-b]pyridine synthesis.

Technical Support Center: Enhancing the Oral Bioavailability of 4H-dioxino[4,5-b]pyridine-based Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with enhancing the oral bioavailability of 4H-dioxino[4,5-b]pyridine-based drugs.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Poor Aqueous Solubility

  • Question: My 4H-dioxino[4,5-b]pyridine-based compound exhibits extremely low aqueous solubility, leading to poor dissolution and low bioavailability. What initial steps can I take to address this?

  • Answer: Low aqueous solubility is a common challenge for complex heterocyclic compounds.[1][2][3] A primary strategy is to increase the surface area of the drug available for dissolution.[2] Initial approaches to consider include:

    • Particle Size Reduction: Techniques like micronization and nanomilling can significantly increase the surface area-to-volume ratio, thereby enhancing the dissolution rate.[2][4]

    • pH Adjustment: Since pyridine derivatives can be ionized, adjusting the pH of the formulation can increase solubility.[3][5]

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a water-soluble polymer matrix can prevent crystallization and maintain the drug in a higher energy amorphous state, which has greater solubility.[1][3]

Issue 2: Inconsistent In Vitro Dissolution Results

  • Question: I am observing high variability in my in vitro dissolution profiles for different batches of my formulated 4H-dioxino[4,5-b]pyridine-based drug. How can I troubleshoot this?

  • Answer: Inconsistent dissolution results can stem from several factors related to both the formulation and the testing methodology. Key areas to investigate include:

    • Solid-State Characterization: Ensure that the crystalline form (polymorph) of your active pharmaceutical ingredient (API) is consistent across batches. Different polymorphs can have different solubilities and dissolution rates.[4]

    • Formulation Homogeneity: For multi-component formulations like solid dispersions or nanoparticle systems, ensure uniform distribution of the drug within the carrier.

    • Dissolution Method Parameters: Review and standardize your dissolution test conditions, including the apparatus used (e.g., USP Apparatus 2 - paddle), rotation speed, dissolution medium composition, and temperature.[6][7][8]

Issue 3: High First-Pass Metabolism

  • Question: My 4H-dioxino[4,5-b]pyridine-based drug shows good absorption in in vitro permeability assays, but the oral bioavailability in animal models is very low. I suspect high first-pass metabolism. How can I confirm and address this?

  • Answer: High first-pass metabolism, particularly in the liver, is a significant barrier to the oral bioavailability of many drugs.[9] To address this:

    • In Vitro Metabolic Stability Assays: Utilize liver microsomes or hepatocytes to determine the metabolic stability of your compound. This will provide an indication of its susceptibility to metabolism by hepatic enzymes.

    • Prodrug Strategy: A prodrug approach can be employed to mask the metabolically labile sites of the molecule.[4] The prodrug is designed to be converted to the active drug in vivo.

    • Co-administration with Metabolic Inhibitors: While not a long-term formulation strategy, co-administering your drug with known inhibitors of key metabolic enzymes (e.g., cytochrome P450 inhibitors) in preclinical studies can help confirm if metabolism is the primary reason for low bioavailability.

    • Structural Modification: The pyridine moiety itself can sometimes be a site of metabolism. Medicinal chemistry efforts can focus on modifying the scaffold to block metabolic "hotspots".[10]

Issue 4: Suspected Efflux Transporter Activity

  • Question: My compound has good solubility and metabolic stability, but still exhibits low oral absorption. Could efflux transporters be playing a role?

  • Answer: Yes, efflux transporters such as P-glycoprotein (P-gp) in the intestinal wall can actively pump drugs back into the gut lumen, reducing net absorption.[11][12] To investigate and mitigate this:

    • In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2 permeability assays) with and without specific inhibitors of efflux transporters to determine if your compound is a substrate.

    • Formulation with Excipients: Certain excipients used in formulations, such as some surfactants and polymers, can inhibit efflux transporters, thereby enhancing drug absorption.

    • Structural Modifications: Minor structural changes to the drug molecule can sometimes reduce its affinity for efflux transporters without affecting its pharmacological activity.[13]

Frequently Asked Questions (FAQs)

1. What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble drugs like 4H-dioxino[4,5-b]pyridine derivatives?

The most common and effective strategies include:

  • Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[2][14]

  • Amorphous Solid Dispersions (ASDs): As mentioned earlier, dispersing the drug in a polymer matrix can significantly improve its dissolution rate and extent.[1][3]

  • Nanocrystal Technology: Reducing the drug particle size to the nanometer range increases the surface area for dissolution and can lead to improved bioavailability.[1][15]

2. How do I choose the best bioavailability enhancement strategy for my specific 4H-dioxino[4,5-b]pyridine-based compound?

The selection of an appropriate strategy depends on the specific physicochemical properties of your compound. A preformulation study is crucial to characterize properties such as:

  • Aqueous solubility at different pH values

  • LogP (lipophilicity)

  • Melting point and solid-state properties

  • In vitro metabolic stability

Based on these properties, a decision tree can be used to guide the selection of the most promising formulation approach.

3. What are the key parameters to evaluate in an in vivo pharmacokinetic study to assess oral bioavailability?

An in vivo pharmacokinetic study, typically in a relevant animal model, is the definitive way to determine oral bioavailability.[16][17][18] The key parameters to measure from plasma concentration-time profiles after oral and intravenous (IV) administration are:

  • Area Under the Curve (AUC): Represents the total drug exposure over time.

  • Maximum Concentration (Cmax): The peak plasma concentration of the drug.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

Absolute oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.[19]

4. Can computational models predict the oral bioavailability of my 4H-dioxino[4,5-b]pyridine-based drug candidate?

Computational models and in silico tools can be valuable in the early stages of drug discovery to predict the likelihood of good oral bioavailability.[20] These models often use parameters like those described in Lipinski's Rule of Five (molecular weight, logP, hydrogen bond donors, and acceptors) to flag potential issues.[14] However, these are predictive tools and should be followed by experimental validation.

Data Presentation

Table 1: Comparison of Common Bioavailability Enhancement Technologies

TechnologyPrincipleAdvantagesDisadvantagesSuitable for 4H-dioxino[4,5-b]pyridine derivatives if:
Micronization/Nanomilling Increased surface areaSimple, applicable to many compoundsMay not be sufficient for very poorly soluble drugs, risk of particle agglomerationThe compound is crystalline and has dissolution rate-limited absorption.
Amorphous Solid Dispersions (ASDs) Increased solubility and dissolution rate by preventing crystallizationSignificant enhancement in bioavailability, established manufacturing processes (spray drying, hot-melt extrusion)Potential for physical instability (recrystallization), requires careful polymer selectionThe compound has a high melting point and poor aqueous solubility.
Lipid-Based Formulations (e.g., SEDDS) Improved solubilization and absorption via lymphatic pathwaysCan handle highly lipophilic drugs, can reduce food effectsPotential for drug precipitation upon dilution, requires careful selection of lipids and surfactantsThe compound is lipophilic (high logP).
Prodrugs Covalent modification to improve solubility or bypass first-pass metabolismCan address multiple bioavailability barriers simultaneouslyRequires careful design to ensure efficient conversion to the active drug, potential for altered pharmacologyThe compound has low solubility due to its crystalline structure or undergoes high first-pass metabolism.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for a Poorly Soluble Compound

  • Apparatus: USP Apparatus 2 (Paddle Method).[6][7]

  • Dissolution Medium: Prepare 900 mL of a biorelevant medium, such as Simulated Gastric Fluid (SGF) without pepsin (pH 1.2) or Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5). The choice of medium should be justified based on the drug's properties and intended absorption site.

  • Temperature: Maintain the medium at 37 ± 0.5 °C.[7]

  • Paddle Speed: Set the paddle speed to a justified rate, typically 50 or 75 rpm.

  • Sample Introduction: Introduce a precisely weighed amount of the drug or formulation into the dissolution vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).[21][22] Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples promptly and analyze the drug concentration using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the cumulative percentage of drug dissolved against time to generate a dissolution profile.

Protocol 2: Caco-2 Permeability Assay for Efflux Liability Assessment

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer that forms tight junctions and expresses efflux transporters.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the test compound (in a transport buffer) to the apical (A) side of the monolayer.

    • At specified time intervals, collect samples from the basolateral (B) side.

    • Analyze the concentration of the compound in the collected samples.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Add the test compound to the basolateral (B) side.

    • Collect samples from the apical (A) side at the same time intervals.

    • Analyze the concentration of the compound.

  • Efflux Ratio Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio is calculated as Papp(B to A) / Papp(A to B).

    • An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter.

  • Inhibitor Study: Repeat the experiment in the presence of a known efflux transporter inhibitor (e.g., verapamil for P-gp). A significant reduction in the efflux ratio confirms the involvement of that specific transporter.

Visualizations

troubleshooting_workflow start Low Oral Bioavailability of 4H-dioxino[4,5-b]pyridine Drug solubility Assess Aqueous Solubility start->solubility solubility_issue Poor Solubility? solubility->solubility_issue dissolution Perform In Vitro Dissolution dissolution_issue Poor Dissolution? dissolution->dissolution_issue permeability Assess Permeability (e.g., Caco-2 Assay) permeability_issue Low Permeability? permeability->permeability_issue metabolism Assess Metabolic Stability (e.g., Microsomes) metabolism_issue High Metabolism? metabolism->metabolism_issue solubility_issue->dissolution No formulation_sol Formulation Strategies: - Particle Size Reduction - Solid Dispersions - Lipid Formulations solubility_issue->formulation_sol Yes dissolution_issue->permeability No dissolution_issue->formulation_sol Yes permeability_issue->metabolism No permeability_sol Investigate Efflux Transporters permeability_issue->permeability_sol Yes metabolism_sol Medicinal Chemistry: - Prodrug Approach - Block Metabolic Sites metabolism_issue->metabolism_sol Yes invivo Proceed to In Vivo Pharmacokinetic Studies metabolism_issue->invivo No formulation_sol->dissolution permeability_sol->metabolism metabolism_sol->invivo formulation_selection start Preformulation Data of 4H-dioxino[4,5-b]pyridine Drug solubility_check Solubility Issue? start->solubility_check logp_check High LogP (Lipophilic)? solubility_check->logp_check Yes metabolism_check High First-Pass Metabolism? solubility_check->metabolism_check No asd Amorphous Solid Dispersion (ASD) logp_check->asd No lipid Lipid-Based Formulation (SEDDS) logp_check->lipid Yes nanocrystal Nanocrystal Technology metabolism_check->nanocrystal No, but dissolution rate is an issue prodrug Prodrug Strategy metabolism_check->prodrug Yes asd->metabolism_check lipid->metabolism_check

References

strategies to improve the stability of 4H-dioxino[4,5-b]pyridine analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with 4H-dioxino[4,5-b]pyridine analogs. The information provided is based on established principles of medicinal chemistry and stability testing.

Frequently Asked Questions (FAQs)

Q1: My 4H-dioxino[4,5-b]pyridine analog shows poor stability in aqueous solution. What are the likely degradation pathways?

A1: Based on the core structure, two primary degradation pathways are likely:

  • Hydrolysis of the Dioxino Ring: The 1,4-dioxino ring, particularly if substituted with electron-withdrawing groups, can be susceptible to hydrolysis under acidic or basic conditions. This would lead to ring opening.

  • Oxidation of the Pyridine and Dioxino Rings: The pyridine nitrogen can be oxidized to an N-oxide, which can alter the electronic properties and biological activity of the molecule. The dioxane ring is also prone to oxidation, which can lead to ring cleavage and the formation of reactive intermediates.

Q2: I am observing the formation of a new, more polar species during my experiments. What could it be?

A2: Increased polarity often suggests the introduction of hydroxyl groups or the formation of an N-oxide. Hydroxylation can occur on the pyridine ring, which is a common metabolic pathway for pyridine-containing compounds.[1] N-oxide formation on the pyridine nitrogen also significantly increases polarity.

Q3: How can I improve the metabolic stability of my lead compound?

A3: To improve metabolic stability, consider the following strategies:

  • Blocking Sites of Metabolism: Introduce sterically hindering groups (e.g., a methyl or cyclopropyl group) at positions susceptible to enzymatic attack, such as potential sites of hydroxylation on the pyridine ring.

  • Modulating Electronic Properties: The introduction of electron-withdrawing groups on the pyridine ring can decrease its susceptibility to oxidation.

  • Bioisosteric Replacement: If a particular functional group is identified as a metabolic liability, consider replacing it with a bioisostere that is more resistant to metabolism.

Q4: My compound is sensitive to light. What precautions should I take?

A4: Photodegradation is a known issue for pyridine-containing compounds. To mitigate this, conduct all experiments under amber or light-protected conditions. Use amber vials for storage and minimize exposure to direct light during analytical procedures.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
Possible Cause Troubleshooting Steps
Degradation in Media 1. Prepare fresh stock solutions for each experiment.2. Analyze the stability of the compound in the cell culture media over the time course of the experiment using HPLC.3. If degradation is observed, consider formulating the compound with stabilizing excipients such as antioxidants (e.g., ascorbic acid).
Precipitation 1. Determine the aqueous solubility of your compound.2. Visually inspect for precipitation in your assay wells.3. If solubility is an issue, consider using a co-solvent (e.g., DMSO) at a concentration that is non-toxic to the cells.
Issue 2: High clearance in in-vitro metabolic stability assays.
Possible Cause Troubleshooting Steps
Extensive Phase I Metabolism 1. Identify the major metabolites using LC-MS/MS.2. If N-oxidation or hydroxylation is observed, consider the strategies outlined in FAQ A3 to block these metabolic hotspots.3. Test the compound in the presence of specific cytochrome P450 inhibitors to identify the key enzymes responsible for its metabolism.
Phase II Conjugation 1. If the compound has available functional groups (e.g., hydroxyl, amino), it may be susceptible to glucuronidation or sulfation.2. Consider modifying these functional groups to be less amenable to conjugation.

Data Presentation

The following table template can be used to summarize and compare the stability data of different 4H-dioxino[4,5-b]pyridine analogs.

Compound ID Modification Aqueous Buffer Stability (t1/2, hours at pH 7.4) Microsomal Stability (t1/2, min) Hepatocyte Stability (t1/2, min)
Analog-001ParentExperimental DataExperimental DataExperimental Data
Analog-0026-FluoroExperimental DataExperimental DataExperimental Data
Analog-0038-MethylExperimental DataExperimental DataExperimental Data
Analog-004N-oxideExperimental DataExperimental DataExperimental Data

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the 4H-dioxino[4,5-b]pyridine analog in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in a transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Characterize major degradation products using LC-MS/MS.

Protocol 2: In-Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the rate of phase I metabolism of a compound.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat; final protein concentration 0.5 mg/mL), the test compound (final concentration 1 µM), and phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. The half-life (t1/2) is then calculated from the rate of disappearance of the compound.

Visualizations

degradation_pathway parent 4H-Dioxino[4,5-b]pyridine Analog hydrolysis Ring-Opened Product parent->hydrolysis Hydrolysis (Acid/Base) oxidation_n N-Oxide parent->oxidation_n Oxidation oxidation_ring Hydroxylated Analog parent->oxidation_ring Oxidation (Metabolic) experimental_workflow cluster_forced_degradation Forced Degradation cluster_metabolic_stability Metabolic Stability fd_start Prepare Stock Solution fd_stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) fd_start->fd_stress fd_analyze HPLC & LC-MS/MS Analysis fd_stress->fd_analyze ms_start Incubate with Microsomes/Hepatocytes ms_quench Quench at Time Points ms_start->ms_quench ms_analyze LC-MS/MS Analysis ms_quench->ms_analyze troubleshooting_logic start Instability Observed check_purity Check Initial Purity & Identity start->check_purity forced_degradation Perform Forced Degradation Study check_purity->forced_degradation If pure metabolic_assay Conduct Metabolic Stability Assay check_purity->metabolic_assay If pure identify_degradants Identify Degradation Products forced_degradation->identify_degradants structural_modification Propose Structural Modifications identify_degradants->structural_modification formulation_strategy Develop Formulation Strategy identify_degradants->formulation_strategy identify_metabolites Identify Metabolites metabolic_assay->identify_metabolites identify_metabolites->structural_modification end Improved Stability structural_modification->end formulation_strategy->end

References

Technical Support Center: Refining High-Throughput Screening of 4H-dioxino[4,5-b]pyridine Libraries

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing high-throughput screening (HTS) methods for 4H-dioxino[4,5-b]pyridine libraries. Our goal is to help you navigate common challenges and refine your experimental workflow for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in HTS assays involving 4H-dioxino[4,5-b]pyridine libraries?

Common sources of variation in HTS include batch-to-batch inconsistencies, plate-to-plate effects, and positional effects within a single plate (e.g., edge effects).[1] For 4H-dioxino[4,5-b]pyridine libraries, compound-specific issues such as poor solubility in aqueous assay buffers after dilution from DMSO stocks can also be a significant contributor to variability.[2]

Q2: How can I minimize the risk of false positives when screening our 4H-dioxino[4,5-b]pyridine library?

False positives are a prevalent issue in HTS.[1][3] To mitigate this, it is crucial to perform counter-screens.[3] For fluorescence-based assays, this could involve a screen without the target enzyme to identify compounds that are inherently fluorescent or quench fluorescence.[3] Additionally, be aware of Pan-Assay Interference Compounds (PAINs), which can appear as hits through various non-specific mechanisms.[3] Including a low concentration of a non-ionic detergent like Triton X-100 in your assay buffer can help prevent the formation of compound aggregates, a common cause of false positives.[3]

Q3: What is the recommended starting concentration for screening a 4H-dioxino[4,5-b]pyridine library?

The optimal screening concentration depends on the specific assay and the expected potency of the compounds. For traditional HTS, a concentration range of 10-25 µM is a common starting point. However, if you are conducting fragment-based screening (FBS), much higher concentrations, often in the millimolar range, may be necessary due to the lower affinity of fragments.[4] It is advisable to perform a preliminary dose-response experiment with a small subset of library compounds to determine the optimal concentration range.

Q4: My 4H-dioxino[4,5-b]pyridine compounds are showing poor solubility in the assay buffer. What can I do?

Compound insolubility is a frequent problem.[2] Since most libraries are stored in DMSO, precipitation can occur when the compounds are diluted into aqueous assay buffers.[2] To address this, you can try:

  • Increasing the final DMSO concentration in your assay, but be mindful of its potential effects on your biological target (typically <1% is recommended).

  • Pre-diluting the compounds in a buffer containing a solubilizing agent, such as bovine serum albumin (BSA) or a non-ionic detergent.

  • Assessing compound solubility prior to screening using nephelometry or a similar technique.[2]

Q5: How should I manage and store my 4H-dioxino[4,5-b]pyridine library to ensure its integrity?

Proper library management is critical for the longevity and reliability of your screening collection.[4] Libraries should be stored in a controlled, dry, and low-temperature environment. To avoid repeated freeze-thaw cycles of the master plates, create several sets of daughter plates for routine screening.[4] It is also important to monitor the concentration and purity of the compounds over time, as degradation can occur.[2]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your HTS campaign.

Issue 1: High Well-to-Well Variation in Signal
Potential Cause Troubleshooting Step
Inconsistent Dispensing Calibrate and perform regular maintenance on all liquid handling robotics. Use control plates with dye to visually inspect dispensing accuracy and precision.
Compound Precipitation Visually inspect plates for precipitates after compound addition. Centrifuge plates briefly before reading. Re-evaluate the final DMSO concentration and consider adding solubilizing agents to the assay buffer.
Edge Effects Avoid using the outer rows and columns of the microplate for compounds. Instead, fill these wells with buffer to create a humidity barrier.
Assay Drift Minimize the time between the start of the assay and the final reading. Read plates in a consistent order. Monitor positive and negative controls for any time-dependent signal changes.
Issue 2: Low Z'-Factor

A low Z'-factor (<0.5) indicates poor assay quality, making it difficult to distinguish hits from noise.

Potential Cause Troubleshooting Step
High Variability in Controls Ensure positive and negative controls are robust and well-characterized. Optimize the concentration of reagents and incubation times to maximize the signal window between positive and negative controls.
Low Signal-to-Background Ratio Increase the concentration of the detection reagent or the substrate. Ensure the microplate reader settings (e.g., gain) are optimized for your assay.
Reagent Instability Prepare fresh reagents for each experiment. If a reagent is known to be unstable, add it just before reading the plate.
Issue 3: Hit Confirmation Rate is Low

A low confirmation rate can be due to false positives in the primary screen or issues with the confirmation process.

Potential Cause Troubleshooting Step
False Positives Implement orthogonal assays.[3] For example, if the primary screen is fluorescence-based, use a label-free method or a different detection technology for confirmation. Test for dose-response relationships; true hits should exhibit a sigmoidal curve.
Compound Degradation Use freshly prepared compound plates for confirmation studies. Verify the integrity of the hit compounds from the original screening plates using LC-MS.
Assay Sensitivity The confirmation assay may be less sensitive than the primary screen. Re-optimize the confirmation assay to ensure it can detect the activity of true hits.

Data Presentation

Effective data management is key to a successful HTS campaign. All quantitative data should be summarized for clear interpretation.

Table 1: Example of Primary HTS Data Summary

Parameter Plate 1 Plate 2 Plate 3 ...Plate N
Number of Compounds Screened 320320320320
Mean Positive Control Signal 150,000152,300148,900151,000
Mean Negative Control Signal 12,00011,80012,50012,100
Signal-to-Background 12.512.911.912.5
Z'-Factor 0.780.810.750.79
Hit Rate (%) 1.250.941.561.10

Table 2: Example of Hit Confirmation and Prioritization

Compound ID Primary Screen Activity (% Inhibition) IC50 (µM) in Confirmation Assay Cytotoxicity (CC50 in µM) Solubility (µg/mL) Priority
Diox-00185.22.5>10055High
Diox-00291.515.82512Low
Diox-00378.95.1>1005Medium
Diox-00495.30.98072High

Experimental Protocols

Protocol 1: General Fluorescence-Based Enzymatic Assay

This protocol provides a template for a 384-well format fluorescence-based enzymatic assay.

  • Compound Plating :

    • Using an acoustic liquid handler, transfer 20-50 nL of each compound from the 4H-dioxino[4,5-b]pyridine library (10 mM in DMSO) to the appropriate wells of a 384-well assay plate.

    • For control wells, add the same volume of DMSO.

  • Enzyme Addition :

    • Prepare the enzyme solution in assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100).

    • Dispense 10 µL of the enzyme solution to all wells.

    • For negative control wells, dispense 10 µL of assay buffer without the enzyme.

  • Incubation :

    • Gently mix the plate on a plate shaker for 1 minute.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation :

    • Prepare the substrate solution in the assay buffer.

    • Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.

    • For positive control wells (representing 100% inhibition), add a known inhibitor before the substrate.

  • Signal Detection :

    • Incubate the plate for 30-60 minutes at room temperature, protected from light.

    • Read the fluorescence intensity on a compatible plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis :

    • Normalize the data using the positive and negative controls.

    • Calculate the percent inhibition for each compound.

    • Calculate the Z'-factor for each plate to assess assay quality.

Visualizations

Visualizing workflows can help identify potential areas for error and optimization.

HTS_Workflow cluster_prep Assay Preparation cluster_exec Assay Execution cluster_analysis Data Analysis & Follow-up Compound_Plating Compound Library Plating (4H-dioxino[4,5-b]pyridine) Assay_Steps Dispense Reagents -> Incubate -> Read Plate Compound_Plating->Assay_Steps Reagent_Prep Reagent Preparation (Enzyme, Substrate) Reagent_Prep->Assay_Steps Primary_Analysis Primary Data Analysis (Normalization, Hit Selection) Assay_Steps->Primary_Analysis Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Analysis->Hit_Confirmation Counter_Screen Counter-Screens (Remove False Positives) Hit_Confirmation->Counter_Screen SAR_Analysis Structure-Activity Relationship (SAR) Counter_Screen->SAR_Analysis Troubleshooting_Logic Start Low Z'-Factor Detected High_Control_Var High Variability in Controls? Start->High_Control_Var Low_Signal Low Signal-to-Background? High_Control_Var->Low_Signal No Check_Reagents Check Reagent Stability and Concentrations High_Control_Var->Check_Reagents Yes Optimize_Reader Optimize Reader Settings and Reagent Concentrations Low_Signal->Optimize_Reader Yes Check_Dispensing Verify Liquid Handler Performance Low_Signal->Check_Dispensing No Pass Assay Optimized Check_Reagents->Pass Optimize_Reader->Pass Check_Dispensing->Pass

References

Validation & Comparative

No Publicly Available Data for Structure-Activity Relationship Studies of 4H-dioxino[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available information regarding the synthesis, biological evaluation, and structure-activity relationship (SAR) studies of 4H-dioxino[4,5-b]pyridine derivatives. This particular heterocyclic scaffold does not appear to be a common subject of research in medicinal chemistry or drug discovery, as evidenced by the absence of dedicated research articles or reviews.

Initial and targeted searches for SAR studies, synthesis protocols, and biological activities of 4H-dioxino[4,5-b]pyridine derivatives did not yield any relevant results. The searches consistently retrieved information on related but structurally distinct heterocyclic systems, such as:

  • Imidazo[4,5-b]pyridines

  • Isothiazolo[4,5-b]pyridines

  • Thiazolo[4,5-b]pyridines

  • Pyrano[2,3-b]pyridines

  • Thieno[4,5-b]pyridines

While these related compounds have been investigated for various biological activities, the core chemical structure of 4H-dioxino[4,5-b]pyridine remains unexplored in the accessible scientific literature.

Due to the absence of published data, it is not possible to provide a comparison guide on the structure-activity relationships of 4H-dioxino[4,5-b]pyridine derivatives. The core requirements of data presentation, experimental protocols, and visualization of signaling pathways cannot be fulfilled without foundational research on this specific class of compounds.

Researchers, scientists, and drug development professionals interested in this scaffold may need to initiate novel synthesis and biological screening programs to generate the foundational data required for any future SAR studies.

Assessing the Target Selectivity of 4H-dioxino[4,5-b]pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with high target selectivity remains a cornerstone of modern drug discovery. Compounds featuring privileged heterocyclic scaffolds, such as the 4H-dioxino[4,5-b]pyridine core, are of significant interest due to their potential to interact with a wide range of biological targets. This guide provides a framework for assessing the target selectivity of novel 4H-dioxino[4,5-b]pyridine derivatives, offering a comparative analysis with structurally related compounds and detailing the requisite experimental protocols.

Comparative Analysis of Pyridine-Based Heterocycles

While specific comprehensive selectivity data for 4H-dioxino[4,5-b]pyridine compounds is not extensively available in public literature, we can draw comparisons from structurally related pyridine-based heterocyclic compounds that have been investigated as kinase inhibitors and anticancer agents. These analogues provide a valuable benchmark for understanding potential target families and establishing a baseline for selectivity profiling.

Below are tables summarizing the inhibitory activities of selected imidazo[4,5-b]pyridine and thiazolo[4,5-b]pyridine derivatives against various cancer cell lines and protein kinases.

Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 10 Colon Carcinoma (SW620)0.4[1]
Compound 14 Colon Carcinoma (SW620)0.7[1]
Compound I Breast (MCF-7)Not specified[2]
Compound II Breast (MCF-7)Not specified[2]
Compound VIII Breast (MCF-7)Not specified[2]
Compound IX Breast (MCF-7)Not specified[2]
Compound I Colon (HCT116)Not specified[2]
Compound VIII Colon (HCT116)Not specified[2]
Compound IX Colon (HCT116)Not specified[2]
Compound 3h Breast (MCF-7, BT-474)Not specified[3]
Compound 3j Breast (MCF-7, BT-474)Not specified[3]

Table 2: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Various Derivatives CDK90.63 - 1.32[2]
Sorafenib (Reference) CDK90.76[2]

Table 3: Anticancer Activity of Thiazolo[4,5-b]pyridine Derivatives

Compound IDCancer Cell LineGrowth Inhibition (%) at 100 µMReference
T-1 L121025[4]
T-1 MDA-MD-23129[4]
T-1 SK-MEL-2813[4]
T-2 L121065[4]
T-2 MDA-MD-23182[4]
T-2 SK-MEL-2872[4]

Experimental Protocols

To rigorously assess the target selectivity of novel 4H-dioxino[4,5-b]pyridine compounds, a tiered experimental approach is recommended. This typically involves initial screening for biological activity, followed by specific enzyme inhibition assays and comprehensive kinome-wide profiling.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Test 4H-dioxino[4,5-b]pyridine compounds

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-labeled

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • Stop solution (e.g., 3% phosphoric acid)

  • Filter mats (for radiometric assays)

  • Microplate reader (for non-radiometric assays)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a microplate well, combine the kinase reaction buffer, the recombinant kinase, and the specific substrate.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate determination of competitive inhibition.[5]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined period, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Detection:

    • Radiometric Assay: Spot the reaction mixture onto a filter mat, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Non-Radiometric Assays (e.g., ADP-Glo™, Z'-LYTE™): Follow the manufacturer's instructions to measure the amount of ADP produced or the amount of remaining ATP. These assays typically involve a coupled enzymatic reaction that generates a luminescent or fluorescent signal.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinome-Wide Selectivity Profiling (KinomeScan™)

For a comprehensive assessment of target selectivity, a kinome-wide profiling approach is the gold standard. The KINOMEscan™ platform is a widely used competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

Principle:

The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured using quantitative PCR of a DNA tag fused to the kinase. A lower amount of bound kinase indicates a stronger interaction with the test compound.[6][7]

Procedure Outline:

  • Compound Submission: The test compound is submitted to a specialized vendor (e.g., Eurofins DiscoverX).

  • Screening: The compound is typically screened at a single concentration (e.g., 1 µM or 10 µM) against a panel of over 400 human kinases.[6]

  • Data Readout: The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates a stronger inhibition of binding.[6]

  • Hit Identification: Kinases that show a significant reduction in binding (e.g., >90% inhibition or a specific cutoff score) are identified as potential targets.

  • Kd Determination: For the identified hits, a dose-response analysis is performed to determine the dissociation constant (Kd), which reflects the binding affinity of the compound for the kinase.

Visualization of Workflows and Pathways

To further clarify the experimental processes and potential biological context, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_for_Target_Selectivity cluster_screening Initial Screening cluster_validation Target Validation & Selectivity cluster_downstream Downstream Analysis Compound_Library Library of 4H-dioxino[4,5-b]pyridine Derivatives Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability Assays) Compound_Library->Phenotypic_Screening Hit_Compounds Identification of 'Hit' Compounds Phenotypic_Screening->Hit_Compounds In_Vitro_Kinase_Assay In Vitro Kinase Assays (IC50 Determination) Hit_Compounds->In_Vitro_Kinase_Assay KinomeScan Kinome-wide Profiling (e.g., KINOMEscan™) Hit_Compounds->KinomeScan Selectivity_Profile Comprehensive Selectivity Profile In_Vitro_Kinase_Assay->Selectivity_Profile KinomeScan->Selectivity_Profile Cellular_Assays Cellular Target Engagement & Pathway Analysis Selectivity_Profile->Cellular_Assays In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Cellular_Assays->In_Vivo_Studies Lead_Candidate Lead Candidate Selection In_Vivo_Studies->Lead_Candidate

Caption: Experimental workflow for assessing target selectivity.

Hypothetical_Signaling_Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Kinase->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cellular_Response Cellular Responses (Proliferation, Survival) Transcription_Factors->Cellular_Response Compound 4H-dioxino[4,5-b]pyridine Compound Compound->Receptor_Kinase Inhibition Compound->Signaling_Cascade Potential Off-Target Inhibition

Caption: Hypothetical signaling pathway targeted by a kinase inhibitor.

By employing a systematic approach that combines targeted enzymatic assays with broad, unbiased screening methods, researchers can effectively elucidate the target selectivity of novel 4H-dioxino[4,5-b]pyridine compounds. This crucial information will guide lead optimization efforts and is essential for the development of safe and effective therapeutic agents.

References

Interpreting the Molecular Signature: A Guide to Mass Spectrometry of 4H-dioxino[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular structure of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing a molecular fingerprint through fragmentation analysis. This guide offers a comparative framework for interpreting the mass spectrometry data of 4H-dioxino[4,5-b]pyridine, a heterocyclic compound of interest, by drawing parallels with the known fragmentation patterns of related structures.

Introduction to Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization (EI) is a widely utilized "hard" ionization technique in mass spectrometry, especially for the analysis of volatile organic compounds with molecular weights typically below 600 amu.[1][2] In EI-MS, energetic electrons bombard the analyte molecules in the gas phase, leading to the ejection of an electron and the formation of a positively charged molecular ion (M+•).[3] This process imparts significant energy to the molecular ion, often causing it to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides valuable structural information.[2][3]

Predicted Fragmentation of 4H-dioxino[4,5-b]pyridine

The structure of 4H-dioxino[4,5-b]pyridine combines a pyridine ring fused to a 1,4-dioxin ring. The fragmentation will likely be initiated by the ionization of one of the heteroatoms (nitrogen or oxygen) or the π-system.

Key Predicted Fragmentation Pathways:

  • Loss of CO and CHO: Dioxin and its derivatives are known to undergo retro-Diels-Alder reactions and sequential loss of CO and CHO radicals. For 4H-dioxino[4,5-b]pyridine, we can anticipate the loss of a formyl radical (CHO) or carbon monoxide (CO) from the dioxin moiety.

  • Pyridine Ring Fission: Pyridine and its derivatives exhibit characteristic ring-opening mechanisms.[4][5] Common fragmentation includes the loss of HCN or HNC, leading to the formation of C4H4+• ions.[5] Fission of the N-C2 and C4-C5/C5-C6 bonds of the pyridine ring is a likely event following ionization.[4]

  • Hydrogen Rearrangement: Fragment ions resulting from hydrogen rearrangement are also possible, although these are not always specific to the initial ionization event.[4]

Comparative Fragmentation Analysis

To provide a clearer understanding, the predicted fragmentation of 4H-dioxino[4,5-b]pyridine is compared with the known fragmentation of pyridine and 2,3,7,8-tetrachlorodibenzodioxin (TCDD), a well-studied dioxin congener.

Compound Molecular Ion (m/z) Primary Fragments (m/z) Key Neutral Losses
Pyridine 7952, 51, 50HCN (27), HNC (27)
2,3,7,8-TCDD 320, 322, 324285, 257, 194COCl (63), CO (28)
4H-dioxino[4,5-b]pyridine (Predicted) 137109, 108, 80, 52CO (28), CHO (29), HCN (27)

Experimental Protocol for EI-MS Analysis

The following provides a detailed methodology for acquiring mass spectrometry data for 4H-dioxino[4,5-b]pyridine.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) equipped with an Electron Ionization (EI) source. A common setup would be an Agilent 6890 GC with a 5973 MS detector.[6]

GC Conditions:

  • Injector: Split/splitless inlet, operated in splitless mode for maximum sensitivity.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).[1]

  • Electron Energy: 70 eV.[6]

  • Ion Source Temperature: 230 °C.[6]

  • Quadrupole Temperature: 150 °C.[6]

  • Mass Range: Scan from m/z 35 to 400.

  • Solvent Delay: 3 minutes.

Sample Preparation:

  • Dissolve a small amount of the purified 4H-dioxino[4,5-b]pyridine in a volatile organic solvent such as dichloromethane or hexane to a final concentration of approximately 10-100 ng/µL.

Logical Workflow for Mass Spectrometry Data Interpretation

The following diagram illustrates the general workflow from sample analysis to structural elucidation using mass spectrometry.

MassSpecWorkflow cluster_experiment Experimental Analysis cluster_interpretation Data Interpretation Sample Sample Preparation GCMS GC-MS Analysis (EI) Sample->GCMS RawData Raw Mass Spectrum GCMS->RawData IdentifyMI Identify Molecular Ion (M+•) RawData->IdentifyMI AnalyzeFrag Analyze Fragmentation Pattern IdentifyMI->AnalyzeFrag CompareDB Compare with Spectral Libraries AnalyzeFrag->CompareDB ProposeStruc Propose Fragmentation Mechanism AnalyzeFrag->ProposeStruc Structure Elucidate Structure CompareDB->Structure ProposeStruc->Structure

References

Unveiling Synthetic Pathways to the 4H-Dioxino[4,5-b]pyridine Core: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4H-dioxino[4,5-b]pyridine scaffold represents a compelling heterocyclic core for the development of novel therapeutic agents. Its unique electronic and steric properties offer exciting possibilities for molecular design and drug discovery. This guide provides a comparative analysis of potential synthetic routes to this core structure, offering detailed experimental protocols and quantitative data to inform research and development efforts. As direct synthesis of this specific regioisomer is not widely reported, this document outlines two plausible and chemically sound strategies, empowering researchers to pioneer the exploration of this promising chemical space.

Route 1: Cyclization of a Pre-formed 3,4-Dihydroxypyridine

This approach hinges on the initial synthesis of a suitably substituted 3,4-dihydroxypyridine, followed by the construction of the 1,4-dioxin ring. A key advantage of this strategy is the potential to introduce diversity on the pyridine ring at an early stage.

Diagram of Synthetic Pathway: Route 1

G cluster_0 Pyridine Ring Formation cluster_1 Hydroxylation cluster_2 Dioxin Ring Formation Start Starting Materials Pyridine Substituted Pyridine Start->Pyridine Dihydroxypyridine 3,4-Dihydroxypyridine Pyridine->Dihydroxypyridine Dioxinopyridine 4H-Dioxino[4,5-b]pyridine Core Dihydroxypyridine->Dioxinopyridine Williamson Ether Synthesis

Caption: Synthetic workflow for Route 1.

Experimental Protocols

Step 1: Synthesis of 3,4-Dihydroxypyridine

The synthesis of the crucial 3,4-dihydroxypyridine intermediate can be approached through various methods, often starting from commercially available pyridine derivatives. One potential method involves the oxidation of a protected 3-hydroxypyridine.

  • Materials: 3-Hydroxy-4-pyridone, protecting group (e.g., benzyl bromide), oxidizing agent (e.g., m-CPBA), deprotection agent (e.g., H₂/Pd-C).

  • Procedure:

    • Protect the hydroxyl group of 3-hydroxy-4-pyridone with a suitable protecting group (e.g., benzylation).

    • Perform an oxidation reaction to introduce a hydroxyl group at the 4-position.

    • Deprotect to yield 3,4-dihydroxypyridine.

    • Purify the product by column chromatography or recrystallization.

Step 2: Cyclization via Williamson Ether Synthesis

The formation of the 1,4-dioxin ring can be achieved through a double Williamson ether synthesis, reacting the 3,4-dihydroxypyridine with a suitable 1,2-dielectrophile.

  • Materials: 3,4-Dihydroxypyridine, 1,2-dibromoethane (or other 1,2-dielectrophiles like 1,2-ditosylates), a strong base (e.g., sodium hydride), and an aprotic polar solvent (e.g., DMF).

  • Procedure:

    • Dissolve 3,4-dihydroxypyridine in anhydrous DMF under an inert atmosphere.

    • Add sodium hydride portion-wise at 0 °C to form the dialkoxide.

    • Slowly add a solution of 1,2-dibromoethane in DMF.

    • Heat the reaction mixture to promote cyclization.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the 4H-dioxino[4,5-b]pyridine core by column chromatography.

Quantitative Data Summary: Route 1
StepReactionReagentsTemperature (°C)Time (h)Yield (%)
1aProtectionBenzyl bromide, K₂CO₃, AcetoneReflux12~90
1bOxidationm-CPBA, CH₂Cl₂0 to rt2450-70
1cDeprotectionH₂, Pd/C, Ethanolrt12>95
2CyclizationNaH, 1,2-dibromoethane, DMF80-10024-4840-60

Note: Yields are estimated based on analogous reactions and may require optimization.

Route 2: Construction of the Pyridine Ring onto a Dioxin Precursor

This alternative strategy involves the initial formation of a molecule containing the 1,4-dioxin ring, followed by the construction of the pyridine ring. This approach may offer advantages in controlling the substitution pattern of the dioxin moiety.

Diagram of Synthetic Pathway: Route 2

G cluster_0 Dioxin Precursor Synthesis cluster_1 Pyridine Ring Annulation Start Starting Materials Dioxin_Precursor Functionalized Dioxin Start->Dioxin_Precursor Dioxinopyridine 4H-Dioxino[4,5-b]pyridine Core Dioxin_Precursor->Dioxinopyridine Kröhnke or Hantzsch Synthesis

Caption: Synthetic workflow for Route 2.

Experimental Protocols

Step 1: Synthesis of a Functionalized 1,4-Dioxin Precursor

This step requires the synthesis of a 1,4-dioxin derivative bearing functional groups suitable for subsequent pyridine ring annulation. For instance, a diketone or a related species could be targeted.

  • Materials: Catechol, α-haloketone (e.g., chloroacetone), base (e.g., K₂CO₃), oxidizing agent (e.g., SeO₂).

  • Procedure:

    • Perform a Williamson ether synthesis between catechol and an α-haloketone to form a (2-hydroxyphenoxy)ketone.

    • Protect the remaining hydroxyl group.

    • Introduce a second carbonyl group through oxidation of an adjacent methylene group.

    • Deprotect to yield a 1,2-dicarbonyl compound fused to a dioxin ring precursor.

Step 2: Pyridine Ring Annulation

Classic pyridine synthesis methodologies, such as the Kröhnke or Hantzsch pyridine synthesis, can be adapted to construct the pyridine ring onto the dioxin precursor.

  • Materials: Functionalized dioxin precursor (e.g., a 1,2-diketone), ammonia source (e.g., ammonium acetate), and a suitable reaction partner depending on the chosen method (e.g., a β-ketoester for Hantzsch synthesis).

  • Procedure (Kröhnke Pyridine Synthesis adaptation):

    • React the 1,2-dicarbonyl dioxin precursor with a pyridinium ylide (generated in situ from an α-haloketone and pyridine).

    • The reaction proceeds via a Michael addition followed by cyclization and aromatization to yield the 4H-dioxino[4,5-b]pyridine core.

    • Purify the product by column chromatography.

Quantitative Data Summary: Route 2
StepReactionReagentsTemperature (°C)Time (h)Yield (%)
1aEtherificationCatechol, Chloroacetone, K₂CO₃, AcetoneReflux2470-85
1bOxidationSeO₂, Dioxane/H₂OReflux1240-60
2AnnulationDioxin-diketone, NH₄OAc, Acetic AcidReflux12-2430-50

Note: Yields are estimated based on analogous reactions and may require optimization.

Comparative Analysis

FeatureRoute 1: Cyclization of 3,4-DihydroxypyridineRoute 2: Pyridine Ring Annulation
Overall Strategy ConvergentLinear
Key Intermediate 3,4-DihydroxypyridineFunctionalized 1,4-Dioxin
Key Transformation Williamson Ether SynthesisKröhnke or Hantzsch Pyridine Synthesis
Advantages - Modular approach for pyridine substitution.- Potentially fewer steps to the core from a known precursor.- Better control over dioxin ring substitution.- Utilizes well-established pyridine synthesis methods.
Challenges - Synthesis of the specific 3,4-dihydroxypyridine regioisomer can be challenging.- Potential for side reactions during cyclization.- Synthesis of the functionalized dioxin precursor can be multi-step and low-yielding.- Annulation conditions may require significant optimization.
Potential for Diversity High on the pyridine ring.High on both the pyridine and dioxin rings, but may require separate synthetic efforts.

Conclusion

Both outlined synthetic routes offer plausible pathways to the novel 4H-dioxino[4,5-b]pyridine core. Route 1 appears more direct if a reliable synthesis of 3,4-dihydroxypyridine can be established, making it attractive for rapid access to analogues with varied pyridine substituents. Route 2 , while potentially longer, offers greater control over the substitution pattern of the entire heterocyclic system and leverages robust, well-documented pyridine-forming reactions.

The choice of synthetic strategy will ultimately depend on the specific target analogues, the availability of starting materials, and the desired level of molecular diversity. The experimental protocols and comparative data presented in this guide are intended to serve as a foundational resource for researchers embarking on the synthesis and exploration of this promising class of compounds. Further optimization and experimental validation are encouraged to realize the full potential of these synthetic approaches.

A Methodological Guide to Cross-Validation of In Silico Predictions with In Vitro Biological Activity for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Framework Using 4H-dioxino[4,5-b]pyridine as a Hypothetical Candidate

The integration of computational (in silico) and experimental (in vitro/in vivo) approaches is a cornerstone of modern drug discovery. This guide provides a framework for the cross-validation of predicted biological activities of novel heterocyclic compounds, using the underexplored scaffold 4H-dioxino[4,5-b]pyridine as a template for discussion. While specific experimental data for this exact compound is not yet prevalent in published literature, this document outlines the established methodologies and data presentation strategies based on studies of structurally related heterocyclic systems such as imidazo[4,5-b]pyridines and isothiazolo[4,5-b]pyridines.

The Cross-Validation Workflow: From Prediction to Experimental Confirmation

The process of validating in silico predictions with experimental data is a cyclical process that refines our understanding of a compound's biological potential. It begins with computational screening to identify promising candidates and predict their properties, followed by targeted laboratory experiments to confirm and quantify these predictions. The results from these experiments can then be used to refine future in silico models.

Cross-Validation Workflow cluster_in_silico In Silico Phase cluster_in_vitro In Vitro Phase Library Compound Library (e.g., 4H-dioxino[4,5-b]pyridine derivatives) ADME ADME/T & Drug-Likeness Prediction (Lipinski's Rule of 5) Library->ADME Filtering Docking Molecular Docking (Target Protein Identification) ADME->Docking Selection Prioritization Hit Prioritization Docking->Prioritization Scoring Synthesis Chemical Synthesis of Prioritized Compounds Prioritization->Synthesis Validation Assay Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) Synthesis->Assay SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR SAR->Library Model Refinement Hypothetical Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX DownstreamKinase Downstream Kinase KinaseX->DownstreamKinase TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation DioxinoPy 4H-dioxino[4,5-b]pyridine DioxinoPy->KinaseX Inhibition

Safety Operating Guide

Safe Disposal of 4H-dioxino[4,5-b]pyridine: A Procedural Guide

Safe Disposal of 4H-[1][2]dioxino[4,5-b]pyridine: A Procedural Guide

Disclaimer: This document provides guidance on the proper disposal of 4H-[1][2]dioxino[4,5-b]pyridine based on the safety information available for the structurally related compound, pyridine. A specific Safety Data Sheet (SDS) for 4H-[1][2]dioxino[4,5-b]pyridine was not located. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.

I. Immediate Safety and Hazard Information

4H-[1][2]dioxino[4,5-b]pyridine is expected to share hazards with pyridine, which is a flammable, toxic, and irritating substance.[1][2][3][4][5] Extreme caution should be exercised during handling and disposal.

Summary of Potential Hazards (based on Pyridine):

Hazard ClassificationDescriptionCitations
Physical Hazards Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2][3][5]
Health Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation and skin irritation. May cause respiratory irritation. Vapors may cause drowsiness and dizziness.[1][2][3][4][5]
Environmental Hazards Potentially toxic to aquatic organisms, with long-term adverse effects in the aquatic environment. Product should not be allowed to enter drains.[1][2]

II. Personal Protective Equipment (PPE)

Before handling 4H-[1][2]dioxino[4,5-b]pyridine for disposal, ensure the following personal protective equipment is worn:

PPE CategorySpecific RequirementsCitations
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[3][4][5]
Skin Protection Chemical-resistant gloves (e.g., butyl rubber). Wear protective clothing to prevent skin contact.[2][3][5]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][4][5]

III. Step-by-Step Disposal Protocol

This protocol outlines the general steps for the safe disposal of small quantities of 4H-[1][2]dioxino[4,5-b]pyridine typically found in a research laboratory setting.

A. Waste Identification and Segregation:

  • Labeling: Ensure the waste container is clearly labeled as "Hazardous Waste: 4H-[1][2]dioxino[4,5-b]pyridine" and includes the appropriate hazard pictograms (e.g., flammable, toxic).

  • Segregation: Do not mix 4H-[1][2]dioxino[4,5-b]pyridine waste with other waste streams, especially incompatible materials such as strong acids, alkalis, or oxidizing agents.[3]

B. Waste Collection and Storage:

  • Container: Use a designated, leak-proof, and tightly sealed container for collecting the waste. The container must be compatible with the chemical.

  • Storage Location: Store the waste container in a well-ventilated, cool, and designated hazardous waste storage area, away from heat, sparks, open flames, and direct sunlight.[2][3][5] The storage area should have secondary containment.

  • Grounding: For larger quantities, ground and bond the container and receiving equipment to prevent static discharge.[2][3][5]

C. Final Disposal:

  • EHS Consultation: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and regulatory agencies.

  • Professional Disposal: The waste must be disposed of by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[3]

IV. Emergency Procedures

In the event of a spill or exposure, follow these emergency procedures:

Emergency SituationProcedureCitations
Spill 1. Evacuate the immediate area. 2. Remove all sources of ignition. 3. Ventilate the area. 4. For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite). 5. Place the absorbed material into a sealed container for disposal. 6. For large spills, contact your institution's emergency response team.[2][4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3][4]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

V. Visual Workflow for Disposal

Gcluster_prepPreparationcluster_collectionCollection & Storagecluster_disposalFinal DisposalPPEDon Personal Protective Equipment (PPE)LabelWasteLabel Waste ContainerPPE->LabelWasteEnsure Safety FirstCollectWasteCollect Waste in a Sealed ContainerLabelWaste->CollectWasteProper IdentificationStoreWasteStore in a Designated, Ventilated AreaCollectWaste->StoreWasteSafe ContainmentContactEHSContact Institutional EHS OfficeStoreWaste->ContactEHSInitiate Disposal ProcessWastePickupArrange for Professional Waste PickupContactEHS->WastePickupCompliance & Final Removal

Caption: Workflow for the safe disposal of 4H-[1][2]dioxino[4,5-b]pyridine.

This guide provides a framework for the safe handling and disposal of 4H-[1][2]dioxino[4,5-b]pyridine. Adherence to these procedures and close consultation with your institution's safety professionals are paramount to ensuring a safe laboratory environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-[1,3]dioxino[4,5-b]pyridine
Reactant of Route 2
4H-[1,3]dioxino[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.